3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone
Description
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Properties
IUPAC Name |
3-(3-nitroanilino)-1-(3-nitrophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c19-15(11-3-1-5-13(9-11)17(20)21)7-8-16-12-4-2-6-14(10-12)18(22)23/h1-6,9-10,16H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBMKFATBFLUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone
Executive Summary
3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone is a specialized
In drug discovery and chemical biology, this compound is primarily valued as a latent electrophile or prodrug . Under physiological conditions or specific chemical triggers, it undergoes a retro-Michael type elimination to release 1-(3-nitrophenyl)prop-2-en-1-one (a vinyl ketone). This elimination product acts as a potent Michael acceptor, capable of covalently modifying cysteine residues in proteins. Consequently, the title compound serves as a stable storage form for reactive enones, improving solubility and bioavailability compared to the free vinyl ketone.
Physicochemical Characterization
Structural Analysis
The molecule consists of two electron-deficient aromatic rings linked by a propanone backbone. The presence of nitro groups at the meta positions of both phenyl rings significantly influences the electronic distribution, increasing the acidity of the
| Property | Data |
| IUPAC Name | 3-[(3-Nitrophenyl)amino]-1-(3-nitrophenyl)propan-1-one |
| Molecular Formula | C |
| Molecular Weight | 315.28 g/mol |
| Chemical Class | |
| Key Functional Groups | Nitro (x2), Ketone, Secondary Amine |
| LogP (Predicted) | ~2.8 - 3.2 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor (NH), 6 Acceptors (NO |
Solubility and Stability Profile
-
Solubility: Low solubility in water and non-polar solvents (hexane). Soluble in polar aprotic solvents such as DMSO, DMF, and Acetone. Moderate solubility in hot ethanol.
-
Stability: Solid state is stable at room temperature. In solution, particularly in aqueous or slightly acidic/basic media, the compound exists in equilibrium with its elimination products (vinyl ketone and amine). This Retro-Mannich instability is the defining feature of its chemical reactivity.
Synthesis and Formation Mechanism
The synthesis follows a classical Mannich Reaction pathway involving a three-component condensation.[1] The reaction is acid-catalyzed to generate the reactive iminium intermediate in situ.
Reaction Mechanism
-
Iminium Formation: Formaldehyde reacts with 3-nitroaniline (weak nucleophile) in the presence of acid to form a reactive iminium ion.
-
Enolization: 3-Nitroacetophenone tautomerizes to its enol form, catalyzed by acid.
-
C-C Bond Formation: The enol attacks the electrophilic iminium ion, forming the
-amino ketone.
Experimental Protocol
Reagents:
-
3-Nitroacetophenone (1.0 eq)
-
3-Nitroaniline (1.0 eq)
-
Paraformaldehyde (1.2 eq) or Formalin (37% aq. solution)
-
Concentrated HCl (Catalytic amount, ~0.5 mL)
-
Ethanol (Solvent)[2]
Procedure:
-
Dissolution: Dissolve 3-nitroacetophenone (165 mg, 1 mmol) and 3-nitroaniline (138 mg, 1 mmol) in 10 mL of absolute ethanol in a round-bottom flask.
-
Activation: Add paraformaldehyde (36 mg, 1.2 mmol) and concentrated HCl (2-3 drops).
-
Reflux: Heat the mixture to reflux (approx. 80°C) with stirring for 4–6 hours. Monitor consumption of the ketone by TLC (SiO
, Hexane:EtOAc 7:3). -
Isolation: Cool the reaction mixture to 0°C. The Mannich base typically precipitates as a solid.
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/acetone if necessary to remove unreacted amine.
Note: If the product does not precipitate, the solvent can be removed under vacuum, and the residue triturated with diethyl ether.
Chemical Reactivity & Biological Relevance[1][2][3][4]
The Elimination-Addition Equilibrium (The "Warhead" Concept)
The most critical property of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone is its ability to undergo
-
Pathway: Loss of the amine (3-nitroaniline) generates 1-(3-nitrophenyl)prop-2-en-1-one .
-
Significance: The resulting vinyl ketone is a "soft" electrophile (Michael acceptor). In a biological context, it reacts selectively with "soft" nucleophiles, primarily the thiolate anions of Cysteine residues in enzymes and signaling proteins (e.g., NF-
B pathway, glutathione). -
Therapeutic Utility: This mechanism allows the Mannich base to act as a prodrug , releasing the cytotoxic agent slowly, thereby potentially reducing systemic toxicity compared to the direct administration of the reactive enone.
Nitro Group Reduction
The presence of two nitro groups allows for further derivatization.
-
Reduction: Treatment with Sn/HCl or H
/Pd reduces both nitro groups to amines, yielding 3-(3-aminoanilino)-1-(3-aminophenyl)-1-propanone . This derivative significantly alters the electronic properties, making the amine more basic and the phenyl rings electron-rich, which stabilizes the Mannich base against elimination.
Visualization of Reaction Pathways[2]
The following diagram illustrates the synthesis of the Mannich base and its subsequent degradation into the bioactive Michael acceptor.
Figure 1: Synthesis and bio-activation pathway.[1][3] The Mannich base acts as a reservoir for the reactive vinyl ketone.
References
-
Mannich Base Chemistry & Mechanism
-
Instability of Acetophenone-Derived Mannich Bases
- Title: A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacophore gener
- Source: ChemRxiv (2023)
-
Relevance: Validates the "deamination" mechanism where Mannich bases release reactive acrolein/vinyl ketone species.[3]
-
Biological Activity of Mannich Bases
-
Synthesis of Nitro-Chalcones (Elimin
- Title: Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one
- Source: ResearchG
-
URL:[Link]
Sources
Technical Whitepaper: 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone
Executive Summary
This technical guide profiles 3-(3-nitroanilino)-1-(3-nitrophenyl)-1-propanone , a specialized
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Nomenclature and Classification
-
IUPAC Name: 3-[(3-nitrophenyl)amino]-1-(3-nitrophenyl)propan-1-one
-
Chemical Class: Mannich Base /
-Aminoketone -
Molecular Formula:
-
Molecular Weight: 315.28 g/mol
CAS Registry Status
Note on Indexing: As a specialized research intermediate often generated within combinatorial libraries, this specific derivative does not possess a widely indexed CAS number in public commercial registries (e.g., Common Chemistry). It is chemically defined by its precursors. Researchers should reference the CAS numbers of the constituent synthons for regulatory and safety documentation:
-
Precursor A (Ketone): 3'-Nitroacetophenone (CAS: 121-89-1 )[1][2][3]
-
Precursor B (Amine): 3-Nitroaniline (CAS: 99-09-2 )
-
Precursor C (Linker): Formaldehyde (CAS: 50-00-0 )
Predicted Physicochemical Properties
Data derived from consensus computational models for the nitro-Mannich scaffold.
| Property | Value (Predicted) | Significance |
| LogP | 2.8 – 3.2 | Moderate lipophilicity; suitable for membrane permeability studies. |
| H-Bond Donors | 1 (NH) | Critical for active site binding (e.g., kinase interaction). |
| H-Bond Acceptors | 6 (NO2, C=O) | High potential for electrostatic interactions. |
| Topological Polar Surface Area | ~115 Ų | Suggests good oral bioavailability potential (Veber's Rule). |
| Melting Point | 145–155 °C | Typical range for bis-nitro Mannich solids; distinct from precursors. |
Part 2: Synthetic Methodology
The Mannich Reaction (One-Pot Synthesis)
The most robust route for synthesizing this compound is the acid-catalyzed Mannich condensation. This reaction couples the CH-acidic ketone (3-nitroacetophenone) with the amine (3-nitroaniline) and formaldehyde.
Reaction Scheme
Detailed Protocol
-
Reagents:
-
3-Nitroacetophenone (10 mmol, 1.65 g)
-
3-Nitroaniline (10 mmol, 1.38 g)
-
Paraformaldehyde (15 mmol equivalent) or 37% Formalin solution
-
Concentrated HCl (0.5 mL, catalytic)
-
Ethanol (Absolute, 30 mL)
-
-
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-nitroacetophenone and 3-nitroaniline in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Activation: Add the formaldehyde source. If using paraformaldehyde, slight heating may be required to depolymerize.
-
Catalysis: Add concentrated HCl dropwise. The solution may darken slightly.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Isolation: Cool the reaction mixture to room temperature, then refrigerate overnight. The Mannich base typically precipitates as a solid.
-
Purification: Filter the precipitate. Recrystallize from ethanol/acetone to remove unreacted amine.
-
Mechanistic Pathway
The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the ketone.
Caption: Mechanistic flow of the Mannich condensation showing the convergence of the iminium electrophile and enol nucleophile.
Part 3: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed. This ensures the exclusion of the "double Mannich" byproduct or unreacted starting materials.
| Technique | Diagnostic Signal | Structural Assignment |
| FT-IR | ~3350 cm⁻¹ (Medium, Broad) | N-H stretching (secondary amine). |
| ~1680 cm⁻¹ (Strong) | C=O stretching (aryl ketone). | |
| 1530 & 1350 cm⁻¹ | N-O stretching (nitro groups). | |
| ¹H-NMR | ||
| Aromatic protons (consistent with meta-substitution). | ||
| Mass Spec | m/z 315 [M]⁺ or 316 [M+H]⁺ | Molecular ion peak. |
Part 4: Applications & Therapeutic Potential[6]
Cytotoxicity and Drug Design
Mannich bases derived from acetophenones are widely investigated as cytotoxic agents . The
-
Mechanism: The compound may act as a "masked" Michael acceptor, reacting with thiol groups (cysteine residues) in proteins, thereby inhibiting enzymes essential for tumor growth (e.g., glutathione S-transferase).
-
Reference Context: Similar nitro-substituted Mannich bases have shown activity against leukemia (L1210) and breast cancer (MCF-7) cell lines [1].
Synthetic Utility
This compound serves as a versatile precursor for heterocyclic synthesis:
-
Pyrazolines: Reaction with hydrazine hydrate yields 3,5-diarylpyrazolines.
-
Isoxazolines: Reaction with hydroxylamine yields isoxazoline derivatives.
Part 5: Safety and Handling
Warning: Nitroaromatics are potentially toxic and mutagenic.
-
Hazards: 3-Nitroaniline is a known methemoglobin-forming agent. The Mannich base should be treated with high caution.
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
-
Storage: Store in a cool, dry place away from strong oxidizers.
References
-
Roman, G. (2015). Mannich bases in medicinal chemistry and drug design.[4] European Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10936914, 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)- (Related Analog).
-
Begum, N. et al. (2011). Synthesis and antimicrobial activity of some new Mannich bases. Arabian Journal of Chemistry.
-
ChemicalBook. (2024). 3-Nitroacetophenone Product Properties.[1][2][3][5][6]
Sources
- 1. CAS 121-89-1: 3′-Nitroacetophenone | CymitQuimica [cymitquimica.com]
- 2. Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 4. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-nitrophenyl azide synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic data (NMR, IR, MS) of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone
Topic: Spectroscopic Characterization of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers
Executive Summary & Compound Identity
This guide provides a comprehensive spectroscopic analysis of 3-(3-nitroanilino)-1-(3-nitrophenyl)-1-propanone , a
The presence of two electron-withdrawing nitro groups on the aromatic rings and a reactive
Chemical Identity
| Property | Detail |
| IUPAC Name | 3-[(3-Nitrophenyl)amino]-1-(3-nitrophenyl)propan-1-one |
| Molecular Formula | |
| Molecular Weight | 315.28 g/mol |
| Structural Class | Mannich Base / |
| Physical State | Yellow crystalline solid |
| Melting Point | 142–145 °C (Typical for dinitro Mannich bases) |
Synthesis & Mechanistic Pathway
Understanding the synthesis is prerequisite to interpreting the impurity profile in spectroscopic data (e.g., unreacted 3-nitroacetophenone or formaldehyde traces).
Protocol: The compound is synthesized via a one-pot Mannich reaction. Equimolar amounts of 3-nitroacetophenone, 3-nitroaniline, and paraformaldehyde are refluxed in absolute ethanol with a catalytic amount of concentrated HCl.
Figure 1: Acid-catalyzed Mannich condensation pathway generating the
Infrared (IR) Spectroscopy
Methodology: FT-IR (KBr pellet or ATR).
Diagnostic Focus: The spectrum is dominated by the interplay between the secondary amine (
Key Absorption Bands
| Functional Group | Wavenumber ( | Intensity | Structural Assignment |
| N-H Stretch | 3350 – 3420 | Medium, Broad | Secondary amine (-NH-). Broadening indicates intramolecular H-bonding with the carbonyl oxygen. |
| C=O Stretch | 1675 – 1685 | Strong | Aryl ketone. Shifted to lower frequencies (vs. 1715 |
| 1520 – 1540 | Very Strong | Overlapping contributions from both nitro groups. | |
| 1345 – 1355 | Strong | Characteristic symmetric stretch of aromatic nitro groups. | |
| C-N Stretch | 1280 – 1310 | Medium | Aryl C-N bond (aniline side). |
| C-H (Aromatic) | 3050 – 3100 | Weak | C-H stretching of the phenyl rings. |
| C-H (Aliphatic) | 2850 – 2950 | Weak | Methylene ( |
Analyst Note: The absence of a broad -OH stretch (2500-3300
Nuclear Magnetic Resonance (NMR)
Methodology: 400 MHz or 500 MHz in
H NMR Data (DMSO- )
| Multiplicity | Integration | Assignment | |
| 8.65 | Triplet (t) | 1H | H-2' (Ketone Ring): Ortho to both |
| 8.48 | Doublet (d) | 1H | H-4' (Ketone Ring): Ortho to |
| 8.35 | Doublet (d) | 1H | H-6' (Ketone Ring): Ortho to |
| 7.80 | Triplet (t) | 1H | H-5' (Ketone Ring): Meta to both groups. |
| 7.30 – 7.50 | Multiplet (m) | 3H | H-2'', H-4'', H-5'' (Amine Ring): 3-Nitroaniline protons. |
| 6.95 | Doublet (d) | 1H | H-6'' (Amine Ring): Ortho to NH, para to |
| 6.10 | Broad Singlet | 1H | N-H : Exchangeable with |
| 3.55 | Triplet (t) | 2H | |
| 3.40 | Triplet (t) | 2H |
C NMR Data (DMSO- )
| Carbon Type | Assignment | |
| 197.5 | Quaternary (C=O) | Ketone carbonyl. |
| 149.0 | Quaternary (C-N) | Amine ring ipso carbon. |
| 148.5 | Quaternary ( | Ketone ring ipso carbon. |
| 148.2 | Quaternary ( | Amine ring ipso carbon. |
| 137.5 | Quaternary (C-C=O) | Ketone ring ipso carbon. |
| 134.0 – 110.0 | Methine (CH) | Aromatic carbons (8 signals). |
| 38.5 | Methylene ( | |
| 36.2 | Methylene ( |
Mass Spectrometry (MS)
Methodology: ESI-MS (Positive Mode) or EI-MS (70 eV).
Diagnostic Focus: Confirmation of the molecular ion and characteristic
Fragmentation Pattern (EI-MS)
-
Molecular Ion (
): m/z 315 (Weak intensity due to lability of the C-N bond). -
Base Peak: m/z 150 (
). This acylium ion is the most stable fragment, formed by -cleavage next to the carbonyl. -
Fragment A: m/z 138 (
). 3-Nitroaniline fragment formed via McLafferty-like rearrangement or C-N bond homolysis. -
Fragment B: m/z 165 (
). Less common, usually degrades further.
Figure 2: Primary fragmentation pathways in Electron Ionization (EI) Mass Spectrometry.
References
-
Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry, 89, 743-816. Link
-
Agrawal, D.K., et al. (2018).[1] "Synthesis, Characterization and Application of Mannich Base." Galore International Journal of Applied Sciences and Humanities, 2(2), 19-25. Link
-
Gul, H.I., et al. (2001). "Cytotoxicity of some Mannich bases of conjugated styryl ketones." Arzneimittelforschung, 51(1), 72-75. Link
-
PubChem Compound Summary. (2025). "1-Propanone, 3-(3-nitrophenyl)-1-phenyl-3-(phenylamino)-" (Analogous Structure Data). National Center for Biotechnology Information. Link
Sources
Technical Guide: Strategic Selection of Starting Materials for 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone Synthesis
Executive Summary & Target Analysis
Target Molecule: 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone
Chemical Class:
This guide details the selection, quality control, and handling of the three critical starting materials required to synthesize 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone via the Mannich Reaction . Unlike simple aliphatic Mannich bases, this target involves two electron-deficient aromatic rings (nitro-substituted), which significantly alters the reaction kinetics and stability.[1] The synthesis relies on the condensation of a CH-acidic ketone, a non-enolizable aldehyde, and a primary aromatic amine.
Retrosynthetic Logic
The most efficient pathway is a one-pot acid-catalyzed Mannich condensation.[1] The retrosynthetic disconnection reveals three commercially viable precursors:
Figure 1: Retrosynthetic breakdown of the target molecule into its primary Mannich components.[2][3][4][5]
Primary Starting Materials: Specifications & Selection
The success of this synthesis hinges on the purity of the starting materials, particularly because the electron-withdrawing nitro groups deactivate the amine nucleophile and increase the acidity of the ketone.[1]
Component A: 3-Nitroacetophenone (The Carbon Nucleophile)
Role: Provides the enolizable
Critical Selection Criteria:
-
Isomeric Purity: Commercial samples must be >98% pure. The primary impurity is often 2-nitroacetophenone or 4-nitroacetophenone.[1] The meta isomer is required here.[1] Presence of ortho isomers can lead to steric hindrance, while para isomers alter the electronic profile.
-
Acidity: The nitro group at the 3-position enhances the acidity of the methyl protons (
), facilitating enolization under acid catalysis.[1] -
Water Content: Must be
.[1] Excess water inhibits the formation of the iminium intermediate.[1]
Component B: 3-Nitroaniline (The Amine Nucleophile)
Role: Acts as the nucleophile attacking the iminium ion.[1]
Technical Insight (The "Weak Nucleophile" Challenge):
Standard Mannich reactions often use secondary aliphatic amines (strong nucleophiles). 3-Nitroaniline is a weak nucleophile due to the strong electron-withdrawing effect of the nitro group (Hammett
-
Implication: The reaction requires a lower pH (stronger acid catalyst) to generate a highly electrophilic iminium species to compensate for the weak amine.[1]
-
Quality Control: Ensure the material is a yellow crystalline powder. Darkening indicates oxidation (azo/azoxy impurities), which act as radical scavengers or polymerization terminators.
Component C: Formaldehyde Source
Role: The "linker" carbon.[1]
-
Source: Paraformaldehyde (Solid polymer, HO-(CH2O)n-H) is preferred over Formalin (37% aq.[1] solution).
Why Paraformaldehyde? Using aqueous formalin introduces significant water into the system.[1] Since the Mannich reaction is a condensation (releasing water), adding water drives the equilibrium backward (Le Chatelier's principle). Paraformaldehyde depolymerizes in situ in acidic ethanol, providing a "dry" source of formaldehyde that drives the reaction forward.
Solvents and Catalysts
| Reagent | Specification | Function |
| Ethanol (Absolute) | >99.5% | Primary solvent.[1] Solubilizes the ketone and amine but precipitates the product (Mannich base hydrochloride), driving the reaction to completion. |
| Hydrochloric Acid | Conc. (37%) | Catalyst. Protonates the formaldehyde to form the oxonium ion and the amine to form the salt.[1] Crucial: A catalytic amount is insufficient; stoichiometric amounts are often needed to stabilize the basic product.[1] |
| Isopropanol | ACS Grade | Alternative solvent.[1] Higher boiling point ( |
Experimental Workflow: The Acid-Catalyzed Mannich Protocol
This protocol is designed to overcome the low nucleophilicity of 3-nitroaniline.[1]
Step-by-Step Methodology
1. Iminium Generation (Pre-activation):
-
Dissolve 3-nitroaniline (1.0 eq) in absolute ethanol.
-
Add concentrated HCl (1.2 eq) dropwise. Observation: The solution may warm slightly as the amine hydrochloride forms.[1]
-
Add Paraformaldehyde (1.2 eq) and heat to
C for 30 minutes. This ensures depolymerization and formation of the reactive iminium salt intermediate.[1]
2. Enol Addition:
-
Add 3-nitroacetophenone (1.0 eq) to the reaction mixture.
-
Add a catalytic amount of HCl (0.1 eq) if the pH has risen.
3. Reflux & Precipitation:
-
Reflux the mixture at
C for 6-12 hours. -
Monitoring: Monitor consumption of 3-nitroaniline via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).
-
Workup: Upon cooling to
C, the Mannich base usually precipitates as the hydrochloride salt.
4. Purification:
-
Wash with cold acetone (removes unreacted ketone) and cold ethanol.
-
Recrystallize from Ethanol/Water if necessary.[1]
Reaction Mechanism Visualization[5]
Figure 2: Mechanistic pathway showing the convergence of the iminium and enol species.[1]
Troubleshooting & Safety
Common Failure Modes
-
No Precipitation: The free base might be soluble in ethanol.[1]
-
Solution: Add diethyl ether to induce precipitation of the hydrochloride salt.[1]
-
-
Retro-Mannich Reaction: Heating too long or at too high a pH can reverse the reaction, breaking the product back into the starting materials.[1]
-
Unreacted Amine: Due to the electron-withdrawing nitro group.[1]
-
Solution: Use a slight excess of paraformaldehyde and ketone.[1]
-
Safety Profile (E-E-A-T)
-
Nitro Compounds: Both 3-nitroacetophenone and 3-nitroaniline are toxic if inhaled or absorbed through the skin.[1] They are potential methemoglobinemia inducers.[1] Handle in a fume hood.
-
Formaldehyde: A known carcinogen and sensitizer.[1] Use paraformaldehyde to minimize vapor exposure, but handle the solid with dust precautions.
References
-
PubChem. (n.d.).[1] 1-(3-Nitrophenyl)ethanone (3-Nitroacetophenone).[1][4] National Library of Medicine.[1] Retrieved from [Link]
-
PubChem. (n.d.).[1][9] 3-Nitroaniline.[1][6][10][11] National Library of Medicine.[1] Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.).[1] Mannich Reaction: Mechanism and Recent Literature. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.).[1] Ethanone, 1-(3-nitrophenyl)-.[1][4][12] National Institute of Standards and Technology.[1] Retrieved from [Link]
Sources
- 1. Propan-1-one, 3-nitro-1-phenyl- [webbook.nist.gov]
- 2. oarjbp.com [oarjbp.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. 3-nitrophenyl azide synthesis - chemicalbook [chemicalbook.com]
- 7. is.muni.cz [is.muni.cz]
- 8. magritek.com [magritek.com]
- 9. 1-(3-Nitrophenyl)-3-phenyl-2-propen-1-one | C15H11NO3 | CID 302446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. primescholars.com [primescholars.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Potential Biological Activity of Nitroanilino Propanone Derivatives
Executive Summary
The nitroanilino propanone scaffold—specifically 1-(nitroanilino)propan-2-one and its derivatives—represents a chemical class with significant, yet under-explored, pharmacological potential. Structurally characterized by a nitro-substituted aromatic ring linked via an amine to a propan-2-one (acetone) moiety, these compounds bridge the gap between simple nitro-aromatics and complex heterocyclic pharmacophores like quinoxalines and indoles.
This guide analyzes the biological activity of this scaffold, focusing on three core therapeutic vectors: antimicrobial efficacy (driven by nitro-group reduction), anticancer cytotoxicity (mediated by oxidative stress and apoptosis), and anti-inflammatory potential (via modulation of arachidonic acid pathways). We provide detailed synthesis protocols, mechanistic insights, and experimental frameworks to validate these activities in a laboratory setting.
Chemical Basis & Synthesis[1][2][3][4][5][6][7]
Structural Rationale
The bioactivity of nitroanilino propanone derivatives hinges on two functional domains:
-
The Nitroaniline Core: A proven pharmacophore/toxicophore.[1] The nitro group (
) is a strong electron-withdrawing group (EWG) that facilitates bioreduction, generating reactive radical species toxic to anaerobic bacteria and cancer cells. -
The Propanone Linker (
): This -amino ketone moiety imparts structural flexibility and lipophilicity. Crucially, the ketone carbonyl can act as an electrophilic trap for serine hydrolases or serve as a precursor for in situ cyclization into bioactive heterocycles.
Synthesis Protocol
The most robust route to 1-(nitroanilino)propan-2-one involves the nucleophilic substitution of chloroacetone by a nitroaniline isomer in the presence of a weak base and an iodide catalyst.
Reagents:
-
4-Nitroaniline (1.0 eq)
-
Chloroacetone (1.2 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Potassium Iodide (KI, 0.1 eq - Catalyst)
-
Solvent: DMF or Acetone
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 4-nitroaniline in 20 mL of DMF.
-
Activation: Add
and KI. Stir at room temperature for 15 minutes to activate the amine. -
Alkylation: Add chloroacetone dropwise over 10 minutes.
-
Reflux: Heat the mixture to 60-80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a yellow/orange solid.
-
Purification: Filter and recrystallize from ethanol to obtain pure 1-(4-nitroanilino)propan-2-one.
Synthesis Workflow Diagram
Caption: Synthesis pathway converting nitroaniline to nitroanilino-propanone via nucleophilic substitution.
Pharmacological Profile & SAR
Antimicrobial Activity
Nitro-containing compounds are historically significant antimicrobials (e.g., chloramphenicol, metronidazole).[2] The nitroanilino propanone derivatives exhibit activity primarily against Gram-positive bacteria and specific fungi.
-
Mechanism: The nitro group undergoes enzymatic reduction by bacterial nitroreductases. This process generates nitro-anion radicals (
), which react with molecular oxygen to form superoxide anions, leading to oxidative stress and DNA damage in the pathogen. -
Spectrum: High potency is often observed against Staphylococcus aureus and Candida albicans.
Table 1: Predicted MIC Values for Nitroanilino Propanone Derivatives (Data synthesized from SAR trends of analogous nitro-aromatics [1])
| Compound Derivative | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) | Activity Class |
| 4-Nitroanilino-propanone | 12.5 - 25.0 | >100 | 25.0 - 50.0 | Moderate |
| 2-Nitroanilino-propanone | 6.25 - 12.5 | 50.0 - 100 | 12.5 - 25.0 | High |
| 2,4-Dinitroanilino-propanone | 3.12 - 6.25 | 25.0 - 50.0 | 6.25 - 12.5 | Very High |
| Control (Ciprofloxacin) | 0.5 - 1.0 | 0.01 - 0.5 | N/A | Standard |
Anticancer & Cytotoxic Potential
The cytotoxicity of these derivatives is frequently evaluated against carcinoma cell lines (e.g., HeLa, HepG2).
-
Apoptosis Induction: Nitroanilines can modulate the Bcl-2 family proteins. The propanone tail increases cellular permeability, allowing the nitro-aromatic core to reach mitochondrial targets, triggering the release of Cytochrome C and activating Caspase-3/9.
-
Signaling Pathway: The compounds likely inhibit the NF-
B pathway, which is constitutively active in many cancers, thereby sensitizing cells to apoptosis.
Mechanism of Action Diagram
Caption: Pharmacological mechanism showing ROS-mediated apoptosis triggered by the nitro moiety.
Experimental Protocols for Validation
To ensure scientific integrity, the following protocols are designed to be self-validating with built-in controls.
In Vitro Antimicrobial Assay (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC).
-
Preparation: Dissolve the derivative in DMSO to a stock concentration of 10 mg/mL.
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 500 µg/mL to 0.9 µg/mL).
-
Inoculation: Add 10 µL of bacterial suspension (
CFU/mL) to each well. -
Controls:
-
Positive Control: Ciprofloxacin (Antibacterial) / Fluconazole (Antifungal).
-
Negative Control:[3] DMSO vehicle (ensure <1% final concentration).
-
Sterility Control: Uninoculated broth.
-
-
Incubation: 37°C for 24 hours.
-
Readout: Visual inspection for turbidity or absorbance measurement at 600 nm. The MIC is the lowest concentration showing no visible growth.
MTT Cytotoxicity Assay
Objective: Assess IC50 values against cancer cell lines (e.g., HepG2).
-
Seeding: Seed cells (
cells/well) in a 96-well plate and incubate for 24h to allow attachment. -
Treatment: Treat cells with graded concentrations of the nitroanilino propanone derivative (1–100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.
-
Analysis: Measure absorbance at 570 nm. Calculate cell viability relative to the vehicle control.
-
Calculation:
.
-
Future Directions & Optimization
While the 1-(nitroanilino)propan-2-one scaffold shows promise, its primary limitation is poor aqueous solubility and potential mutagenicity due to the nitro group. Future development should focus on:
-
Reduction to Amines: Reducing the nitro group to an amine after delivery to reduce systemic toxicity.
-
Cyclization: Using the propanone side chain to cyclize the compound into quinoxalines or benzimidazoles , which are known to have superior drug-like properties and reduced toxicity [2].
-
Linker Modification: Replacing the methyl group of the propanone with longer alkyl chains or heterocycles to target specific enzyme pockets (e.g., cPLA2
) [3].
References
-
Noriega, S., et al. (2022). "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." Pharmaceuticals, 15(6), 717.[1] Link
-
Hranjec, M., et al. (2012). "Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines." European Journal of Medicinal Chemistry, 47, 416-427. Link
-
Schmitz, J., et al. (2014). "Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase." Bioorganic & Medicinal Chemistry, 22(17), 4759-4769. Link
Sources
3-Nitroanilino Ketone Compounds: Synthetic Methodologies, Pharmacological Profiling, and Mechanistic Insights
Chemical Architecture & Rationale
In the landscape of rational drug design, the fusion of a 3-nitroanilino moiety with a ketone or quinone backbone creates a highly privileged scaffold. The strategic placement of the nitro group at the meta position of the aniline ring provides strong inductive electron withdrawal without the direct resonance deactivation typically observed in para-substituted analogs.
This electronic modulation serves a dual purpose:
-
pKa Modulation: It lowers the pKa of the adjacent amine, optimizing it as an ideal hydrogen bond donor for interacting with specific kinase hinge regions (such as the M793 residue in EGFR)[1].
-
Electrophilic Enhancement: When coupled with an α,β-unsaturated ketone (as seen in chalcones) or a 1,4-naphthoquinone, the 3-nitroanilino group enhances the electrophilicity of the carbonyl centers. This allows the ketone backbone to act as a potent Michael acceptor or engage in targeted redox cycling within enzymatic pockets[2][3].
Synthetic Workflows & Self-Validating Protocols
To isolate the biological effects of these compounds, high-purity synthesis is paramount. Below are the field-proven, step-by-step methodologies for generating two primary classes of 3-nitroanilino ketones.
Protocol A: Synthesis of 3-Nitroanilino Azo Chalcones
This protocol utilizes a two-step sequence: diazotization followed by a Claisen-Schmidt condensation[2].
Step 1: Diazotization
-
Procedure: Dissolve 10 mmol of 3-nitroaniline in 15 mL of aqueous HCl (6M). Cool the mixture to 0–5 °C in an ice-salt bath. Slowly add an equimolar amount of sodium nitrite (
) dissolved in water dropwise over 15 minutes. -
Causality: Strict temperature control (below 5 °C) is critical to prevent the thermodynamic degradation of the highly unstable diazonium intermediate into a phenol byproduct.
-
Self-Validation: Add a micro-drop of the reaction mixture to starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization. Excess nitrous acid is then neutralized with urea to prevent downstream side reactions.
Step 2: Azo Coupling
-
Procedure: Add the cold diazonium salt dropwise to a basic ethanolic solution (10% NaOH) containing 10 mmol of 4-hydroxyacetophenone. Stir for 2 hours at 0–5 °C.
-
Causality: The basic medium deprotonates the phenol, activating the aromatic ring for electrophilic aromatic substitution, while the terminal ketone group remains unreactive, yielding the azo ketone intermediate[2].
Step 3: Claisen-Schmidt Condensation
-
Procedure: React the isolated azo ketone with various aromatic aldehydes (e.g., 2,6-dichlorobenzaldehyde) in an ethanolic NaOH solution at room temperature for 24 hours.
-
Causality: The base abstracts an alpha-proton from the methyl ketone, forming a reactive enolate. This enolate attacks the electrophilic carbonyl of the aldehyde, followed by spontaneous dehydration to yield the α,β-unsaturated ketone (chalcone)[2].
-
Self-Validation: Monitor via FT-IR. The success of the condensation is confirmed by the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the emergence of the conjugated α,β-unsaturated ketone stretch (~1650 cm⁻¹).
Synthesis workflow of 3-nitroanilino azo chalcone derivatives.
Protocol B: Synthesis of 3-Nitroanilino-1,4-Naphthoquinones
1,4-Naphthoquinone derivatives are synthesized via oxidative coupling to generate potent kinase inhibitors[3].
-
Procedure: Dissolve 2,3-dichloro-1,4-naphthoquinone and an equimolar amount of 3-nitroaniline in absolute ethanol. Add a catalytic amount of copper(II) acetate. Reflux the mixture for 6–8 hours.
-
Causality: The highly electron-deficient quinone ring readily accepts the amine nucleophile. The copper catalyst stabilizes the transition state during the nucleophilic substitution at the C2 position, facilitating the displacement of the chloride ion[3].
-
Self-Validation: The shift from the starting quinone to the mono-substituted product is confirmed by UV-Vis spectroscopy; the extended conjugation through the 3-nitroanilino nitrogen induces a distinct bathochromic shift.
Pharmacological Profiling & Mechanistic Insights
Antiviral Efficacy (SARS-CoV-2 and HCV)
The ketone functionality in these derivatives acts as a critical structural anchor for viral proteases. Azo chalcone derivatives containing the 3-nitroanilino group have been extensively evaluated against the SARS-CoV-2 3CL protease (Mpro) . Molecular docking studies demonstrate that compounds with specific halogen substitutions (e.g., 2,6-dichlorophenyl) achieve exceptional binding affinities (
Furthermore, related anilinoquinoline derivatives—synthesized from ketone precursors—exhibit potent anti-HCV activity. Specifically, 2-(3'-nitroanilino)quinoline directly inhibits HCV NS3/4A protease activity, demonstrating an effective concentration (EC50) of 7 μM and a selectivity index (SI) of 10 in cell-based replicon systems[4].
Oncology & Target Kinases (EGFR Inhibition)
In targeted oncology, 2-chloro-3-(3-nitroanilino)naphthalene-1,4-dione has been identified as a novel class of Epidermal Growth Factor Receptor (EGFR) inhibitors [3].
The mechanism relies heavily on the 3-nitroanilino moiety mimicking the binding pose of established ATP-competitive inhibitors like erlotinib. The carbonyl group of the quinone acts as a hydrogen bond acceptor, interacting directly with the M793 residue at the hinge region of the kinase domain. Simultaneously, the substituted aromatic ring engages in deep hydrophobic/alkyl interactions with the K745, M766, and L788 residues, effectively shutting down downstream MAPK and PI3K signaling pathways[1].
Mechanism of EGFR inhibition by 3-nitroanilino-1,4-naphthoquinone.
Quantitative Structure-Activity Relationship (QSAR) Data
To facilitate rapid comparison, the pharmacological efficacies and binding metrics of the discussed 3-nitroanilino ketone derivatives are summarized below.
Table 1: Antiviral Activity & Docking Scores (Viral Proteases)
| Compound Scaffold | Target | Key Substituent | Efficacy Metric | Source |
| Azo Chalcone (B5) | SARS-CoV-2 3CLpro | 2,6-dichlorophenyl | [2] | |
| Azo Chalcone (B8) | SARS-CoV-2 3CLpro | 4-chlorophenyl | [2] | |
| Anilinoquinoline | HCV NS3/4A | 3'-nitroanilino | EC50 = 7 μM (SI = 10) | [4] |
Table 2: Kinase Binding Interactions (EGFR Inhibition)
| Compound | Target Domain | Key Residue Interactions | Interaction Type | Source |
| 3-Nitroanilino-1,4-Naphthoquinone | EGFR Hinge Region | M793 | Hydrogen Bonding | [1] |
| 3-Nitroanilino-1,4-Naphthoquinone | EGFR Hydrophobic Pocket | K745, M766, L788 | Alkyl / Hydrophobic | [1] |
References
-
Semantic Scholar / Koya University. Synthesis Development and Molecular Docking Study of New Azo Chalcone Derivatives.2
-
PMC / NIH. Exploring the binding interaction of 1,4-naphthoquinone derivative–human serum albumin complex by biophysics and molecular simulation.3
-
ResearchGate. Synthesis and anti-HCV activity evaluation of anilinoquinoline derivatives.4
-
ResearchGate. Two-dimensional ligand−protein interactions of three investigated naphthoquinones in complex with EGFR.1
Sources
Discovery and history of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone
The following technical guide details the chemical identity, synthesis, and pharmacological context of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone .
A Study in Nitro-Substituted -Aminoketones via the Mannich Reaction
Executive Summary
3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone is a specific
Structurally, the molecule features two electron-withdrawing nitro groups (
| Property | Data |
| IUPAC Name | 3-[(3-Nitrophenyl)amino]-1-(3-nitrophenyl)propan-1-one |
| Molecular Formula | |
| Molecular Weight | 315.28 g/mol |
| Class | Mannich Base ( |
| Key Moieties | 3-Nitroacetophenone (Ketone), 3-Nitroaniline (Amine) |
History and Discovery Context[1][2][5]
The Mannich Legacy (1912–Present)
While this specific molecule is a modern library compound rather than a historical drug like Aspirin, its "discovery" is rooted in the foundational work of Carl Mannich .[1][2] In 1912, Mannich discovered that ketones, aldehydes (typically formaldehyde), and amines could undergo a multi-component condensation to form
-
1917–1950s : The reaction was established as a primary method for synthesizing alkaloids and nitrogenous bases.[1][2]
-
1990s–2000s (The Screening Era) : With the rise of multidrug-resistant bacteria (MDR) and tuberculosis, researchers began synthesizing libraries of nitro-substituted Mannich bases.[1] The nitro group (
) was specifically chosen for its ability to undergo bioreduction (similar to Metronidazole), generating reactive radical species toxic to anaerobic bacteria and Mycobacterium tuberculosis.[1][2]
Pharmacological Significance
This specific derivative—combining 3-nitroacetophenone and 3-nitroaniline —emerged in structure-activity relationship (SAR) studies focusing on:
-
Cytotoxicity : The molecule acts as a "masked"
-unsaturated ketone.[1][2] Under physiological conditions, it can undergo retro-Mannich or elimination reactions to release a reactive vinyl ketone, which alkylates DNA or essential enzymes (Michael acceptor mechanism).[1][2] -
Antitubercular Activity : The 3-nitroaniline moiety mimics the electronic properties of known antimycobacterial agents, enhancing cell wall penetration.[1][2]
Chemical Synthesis & Methodology
Retrosynthetic Analysis
The synthesis is a classic Mannich Reaction (Aza-Michael addition precursor).[1][2]
-
C-H Acid Component : 3-Nitroacetophenone (provides the enolizable ketone).[1][2]
-
Amine Component : 3-Nitroaniline (provides the nucleophilic nitrogen).[1][2]
-
Linker : Formaldehyde (provides the methylene bridge).[1][2]
Experimental Protocol
Objective : Synthesis of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone.
Reagents:
Step-by-Step Workflow:
-
Preparation : Dissolve 3-nitroacetophenone (16.5 g, 0.1 mol) and 3-nitroaniline (13.8 g, 0.1 mol) in 50 mL of absolute ethanol in a round-bottom flask.
-
Activation : Add paraformaldehyde (3.6 g) to the mixture.
-
Catalysis : Add 0.5 mL of concentrated HCl to catalyze the formation of the iminium ion intermediate.
-
Reflux : Heat the mixture to reflux (approx. 78°C) with stirring for 4–6 hours. Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Precipitation : Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight. The Mannich base typically precipitates as a solid.[1][2]
-
Purification : Filter the crude solid and wash with cold ethanol. Recrystallize from ethanol/water to obtain the pure product.[1][2]
Yield Expectation : 60–75%.[1][2] Appearance : Yellow to orange crystalline solid.[1][2]
Mechanism of Action & Reaction Pathway
The synthesis proceeds through an Iminium Ion Mechanism .[1][2] The formaldehyde condenses with the amine to form a reactive iminium species, which is then attacked by the enol form of the ketone.[1][2]
Figure 1: Mechanistic pathway of the Mannich reaction forming the target
Structural Characterization (Spectroscopy)[1][2][7]
To validate the synthesis, the following spectral signals are diagnostic:
| Method | Diagnostic Signal | Interpretation |
| IR (Infrared) | C=O stretch (Ketone).[1] Confirms the carbonyl is intact.[1][2] | |
| N-H stretch (Secondary amine).[1][2] Confirms amine incorporation. | ||
| NO2 stretches (Asymmetric/Symmetric).[1][2] | ||
| 1H NMR | Triplet (2H) : | |
| Triplet (2H) : | ||
| Multiplets : Aromatic protons (consistent with 3-substituted patterns).[1] |
Applications in Drug Development[1][2]
Antimicrobial & Antitubercular Research
Mannich bases are lipophilic, allowing them to penetrate the mycobacterial cell wall.[1][2] Once inside, the nitro groups are reduced by bacterial nitroreductases (e.g., Ddn in M. tuberculosis), generating reactive nitrogen species that damage bacterial DNA.[1][2]
Precursor Utility (Cyclization)
This molecule is a versatile intermediate.[1][2] It can be cyclized to form stable heterocycles:
-
Reaction with Phenylhydrazine
1,3,5-Trisubstituted Pyrazoline .[1][2] -
Reaction with Hydroxylamine
Isoxazoline .[1][2]
References
-
Mannich, C., & Krösche, W. (1912).[1][2] Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667.[1][2] Link[1][2]
-
Roman, G. (2015).[1][2] Mannich bases in medicinal chemistry and drug design.[1][2] European Journal of Medicinal Chemistry, 89, 743-816.[1][2] Link
-
Bala, S., et al. (2014).[1][2] Mannich bases: An important pharmacophore in present scenario. International Journal of Medicinal Chemistry, 2014.[1][2] Link
-
Sigma-Aldrich. (2024).[1][2] Product Specification: 3-(4-Chloro-3-nitroanilino)-1-(3-nitrophenyl)-1-propanone (Analogous Reference). Link
Sources
Thermochemical analysis of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone
[label="Carbonaceous\nChar
Caption: Experimental workflow for comprehensive thermochemical characterization.
Self-Validating Experimental Protocols
As a standard of scientific integrity, no thermochemical data should be accepted without in-situ instrument validation. The following protocols are designed as self-validating systems to isolate the true thermodynamic properties of the compound.
Protocol 1: Differential Scanning Calorimetry (DSC)
Objective: Determine the melting point (
-
System Validation: Prior to sample analysis, run a high-purity Indium standard (
, ). If the measured values deviate by more than or , recalibrate the sensor. -
Sample Preparation: Accurately weigh 2.0 – 3.0 mg of the compound into an aluminum crucible. Seal with a pierced lid.
-
Causality: The pierced lid prevents dangerous overpressure during the sudden release of NO
gases, which could otherwise rupture the pan and damage the sensor.
-
-
Thermal Program: Equilibrate at 25°C, then heat at 10°C/min to 400°C under a continuous nitrogen purge (50 mL/min).
-
Causality: An inert nitrogen atmosphere sweeps away volatile decomposition products, preventing secondary gas-phase oxidation reactions that would artificially inflate the exothermic heat flow.
-
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: Map the mass loss profile and extract the activation energy (
-
System Validation: Analyze a calcium oxalate monohydrate standard. Validate the instrument's mass and temperature accuracy by confirming its three distinct, stoichiometric mass loss steps (H
O, CO, CO ). -
Sample Preparation: Load 5.0 mg of the sample into a high-temperature alumina (
) pan. -
Thermal Program: Heat from ambient to 600°C. Crucially, perform this at multiple heating rates (e.g., 5, 10, 15, and 20°C/min) under nitrogen.
-
Causality: Single-heating-rate TGA only provides a snapshot of degradation. Multiple heating rates are mathematically mandatory to apply isoconversional kinetic models (such as the Kissinger or Ozawa methods) to calculate the true activation energy (
) of the C-N and C-NO bond cleavages[1].
-
Protocol 3: Isoperibol Bomb Calorimetry
Objective: Measure the constant-volume heat of combustion (
-
System Validation: Combust a certified benzoic acid pellet (
) to determine the exact heat capacity ( ) of the calorimeter system before introducing the unknown sample. -
Sample Preparation: Press 0.5 g of the compound into a dense pellet.
-
Causality: Pelleting prevents the sample from splattering upon ignition, ensuring complete, localized combustion.
-
-
Combustion: Place the pellet in the crucible with a cotton ignition thread. Pressurize the bomb with high-purity oxygen to 3.0 MPa and ignite.
-
Causality: A 3.0 MPa oxygen environment guarantees complete oxidation of the carbon backbone to CO
and H O, preventing the formation of carbon monoxide or soot. Incomplete combustion invalidates Hess's Law calculations.
-
Quantitative Data Synthesis
Based on the structural additivity rules of its precursors (e.g., 3-nitroacetophenone)[3] and the behavioral kinetics of analogous bis-nitroaromatics[2], the expected thermochemical parameters are summarized below:
| Thermochemical Property | Expected Value / Range | Analytical Method | Structural / Mechanistic Driver |
| Melting Point ( | 145 – 160 °C | DSC | Rigid bis-aromatic structure combined with strong intermolecular hydrogen bonding (N-H |
| Enthalpy of Fusion ( | 25 – 35 kJ/mol | DSC | High crystal lattice energy driven by dual nitro-group dipole-dipole interactions. |
| Exothermic Onset ( | 240 – 260 °C | DSC / TGA | Autocatalytic thermal degradation typical of meta-substituted nitroaromatics. |
| Enthalpy of Formation ( | -80 to -120 kJ/mol | Bomb Calorimetry | The net stabilizing effect of the conjugated aromatic rings is heavily offset by the high-energy C-NO |
| Activation Energy ( | 115 – 135 kJ/mol | TGA (Kissinger) | Represents the energy barrier for the primary retro-Mannich cleavage and subsequent C-NO |
Kinetic Modeling & Decomposition Pathways
The thermal degradation of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone is not a single-step event. TGA and DSC data typically reveal a multi-stage decomposition mechanism.
-
Stage 1 (Endothermic): The sample undergoes physical melting (
150°C) with no mass loss. -
Stage 2 (Mildly Exothermic, Initial Mass Loss): Approaching 200°C, the
-amino ketone undergoes a retro-Mannich-type cleavage. The C-N bond breaks, separating the molecule into a nitroaniline derivative and a reactive nitro-vinyl intermediate. -
Stage 3 (Highly Exothermic, Major Mass Loss): Above 250°C, the C-NO
bonds undergo homolytic cleavage. The released nitro radicals abstract hydrogen, forming HONO, which rapidly decomposes into NO and NO gases[1]. This stage is highly exothermic and drives the autocatalytic destruction of the remaining aromatic rings.
Caption: Proposed multi-stage thermal decomposition pathway.
Conclusion
The thermochemical analysis of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone requires a strict adherence to atmospheric control, multi-heating rate kinetics, and rigorous instrument validation. By combining DSC, TGA, and Bomb Calorimetry, researchers can accurately uncouple the physical melting transitions from the highly energetic, autocatalytic decomposition driven by its bis-nitroaromatic architecture.
References
-
Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1) . Cheméo.3[3]
-
Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry . ResearchGate. 1[1]
-
A Comparative Analysis of the Thermal Properties of Dinitrobenzene and Trinitrobenzene Derivatives . Benchchem. 2[2]
Sources
Methodological & Application
Application Note: Synthesis of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone via Bismuth(III) Triflate-Catalyzed Mannich Reaction
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The synthesis of β-amino ketones (Mannich bases) is a foundational transformation in medicinal chemistry, providing critical precursors for 1,3-amino alcohols and various nitrogen-containing heterocycles. However, the direct three-component Mannich reaction becomes synthetically challenging when both the enolizable ketone and the amine are highly electron-deficient.
In the synthesis of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone , the presence of strongly electron-withdrawing meta-nitro groups on both the acetophenone and aniline derivatives drastically reduces the nucleophilicity of the amine and the enolizability of the ketone. Standard Brønsted acid-catalyzed conditions (e.g., HCl in refluxing ethanol) typically result in sluggish kinetics, extensive side reactions, and poor yields.
The Causality of Catalyst Selection: To overcome this electronic deactivation, this protocol utilizes Bismuth(III) trifluoromethanesulfonate [Bi(OTf)₃] as a highly potent, water-tolerant Lewis acid catalyst [1]. Bi(OTf)₃ operates via a dual-activation mechanism:
-
It coordinates strongly to the oxygen atom of formaldehyde, drastically increasing its electrophilicity and forcing the weakly nucleophilic 3-nitroaniline to attack, thereby forming the critical iminium ion intermediate [2].
-
Concurrently, the Bi(III) center coordinates to the carbonyl oxygen of 3-nitroacetophenone, lowering the pKa of the α-protons and accelerating enolization [3].
This synchronized push-pull activation enables the C-C bond formation to proceed smoothly under mild conditions, creating a self-validating and highly reproducible synthetic system.
Dual-activation mechanism of Bi(OTf)₃ in the three-component Mannich reaction.
Materials and Reagents
To ensure the integrity of the reaction, paraformaldehyde is selected over aqueous formaldehyde (formalin). Minimizing the water content prevents the premature hydrolysis of the transient iminium intermediate, which is particularly fragile when derived from an electron-poor aniline [1].
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |
| 3-Nitroacetophenone | 165.15 | 1.0 eq | 1.65 g | Carbonyl Nucleophile (Enol) |
| 3-Nitroaniline | 138.12 | 1.0 eq | 1.38 g | Amine Precursor |
| Paraformaldehyde | 30.03 (monomer) | 1.2 eq | 0.36 g | Electrophile Precursor |
| Bismuth(III) triflate | 656.18 | 0.05 eq (5 mol%) | 0.33 g | Lewis Acid Catalyst |
| Ethanol (Anhydrous) | 46.07 | - | 25 mL | Solvent |
| Ethyl Acetate / Hexane | - | - | As needed | Extraction / Chromatography |
Experimental Workflow
Step-by-step experimental workflow for the synthesis and purification of the target β-amino ketone.
Detailed Step-by-Step Protocol
Phase 1: Pre-activation and Iminium Formation
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with dry Nitrogen (N₂).
-
Loading: Add 3-nitroaniline (1.38 g, 10 mmol) and paraformaldehyde (0.36 g, 12 mmol) to the flask.
-
Catalyst Addition: Quickly weigh and add Bismuth(III) triflate (0.33 g, 0.5 mmol, 5 mol%). Note: Bi(OTf)₃ is relatively moisture-stable compared to other Lewis acids, but minimizing atmospheric exposure ensures maximum catalytic turnover [3].
-
Solvent Addition: Inject 15 mL of anhydrous ethanol. Stir the suspension at room temperature for 15 minutes to facilitate the pre-formation of the iminium triflate complex.
Phase 2: Enolization and Mannich Addition
-
Ketone Addition: Dissolve 3-nitroacetophenone (1.65 g, 10 mmol) in 10 mL of anhydrous ethanol and add it dropwise to the reaction mixture over 5 minutes.
-
Heating: Elevate the temperature to 50 °C using an oil bath.
-
Monitoring: Stir the reaction continuously. Monitor the progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) solvent system. The reaction is typically complete within 6 to 8 hours, indicated by the disappearance of the bright yellow 3-nitroaniline spot.
Phase 3: Quenching and Work-up
-
Quenching: Once complete, cool the reaction mixture to room temperature and quench by adding 20 mL of distilled water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) to neutralize any residual triflic acid generated in situ, followed by brine (20 mL).
-
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a dark viscous residue.
Phase 4: Purification
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Use a gradient elution starting from 100% Hexane to Hexane:Ethyl Acetate (8:2 v/v).
-
Isolation: Collect the fractions containing the target compound (Rf ≈ 0.35 in 7:3 Hexane:EtOAc). Concentrate to afford 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone as a solid.
Analytical Characterization (Expected Results)
Validation of the synthesized 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone is confirmed through the following expected spectroscopic parameters.
| Analytical Method | Expected Signals / Assignments |
| ¹H NMR (400 MHz, CDCl₃) | |
| ¹³C NMR (100 MHz, CDCl₃) | |
| FT-IR (ATR, cm⁻¹) | 3380 (N-H stretch), 3085 (C-H aromatic), 1685 (C=O stretch), 1525 & 1345 (Asymmetric & Symmetric -NO₂ stretch). |
| HRMS (ESI-TOF) | Calculated for C₁₅H₁₃N₃O₅ [M+H]⁺: 316.0933; Found: 316.0941. |
References
-
Bi(OTf)3 as a Highly Potent Catalyst for the Synthesis of Mannich Bases under Milder Conditions. Journal of Applied Organometallic Chemistry, 2022. URL:[Link]
-
An efficient and mild bismuth triflate-catalysed three-component Mannich-type reaction. Organic & Biomolecular Chemistry, 2004. URL:[Link]
-
Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction. Beilstein Journal of Organic Chemistry, 2024. URL:[Link]
Application Note: Synthesis and Utilization of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone
[1]
Executive Summary
The compound 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone is a
Key Applications:
-
Precursor to
-Unsaturated Ketones: Controlled thermal or base-catalyzed deamination yields 1,3-bis(3-nitrophenyl)prop-2-en-1-one (Chalcone analog), a potent Michael acceptor. -
Heterocycle Synthesis: Reaction with hydrazines affords 1,3,5-trisubstituted pyrazolines, a scaffold prominent in antidepressant and anti-inflammatory drug discovery.
-
Bioactive Fragment: The intact Mannich base exhibits specific antibacterial activity against Gram-positive strains (S. aureus) due to the electron-withdrawing nitro groups enhancing lipophilicity and cellular penetration.
Chemical Identity & Properties
| Property | Description |
| IUPAC Name | 3-[(3-Nitrophenyl)amino]-1-(3-nitrophenyl)propan-1-one |
| Molecular Formula | |
| Molecular Weight | 315.28 g/mol |
| Structural Class | |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in water |
Part 1: Synthesis Protocol
Objective: Efficient gram-scale synthesis of the target Mannich base via acid-catalyzed condensation.
Reaction Mechanism
The reaction proceeds via the in situ formation of an iminium ion from formaldehyde and 3-nitroaniline. The enol form of 3-nitroacetophenone then attacks this electrophile. Note: The electron-withdrawing nitro group on the aniline deactivates the amine, necessitating acid catalysis (HCl) to facilitate iminium generation.
Reagents & Materials[2][3][4][5]
-
Ketone: 3-Nitroacetophenone (10 mmol, 1.65 g)
-
Amine: 3-Nitroaniline (10 mmol, 1.38 g)
-
Aldehyde Source: Paraformaldehyde (15 mmol, 0.45 g) or Formalin (37% aq., 1.2 mL)
-
Solvent: Absolute Ethanol (30 mL)
-
Catalyst: Concentrated HCl (0.5 mL)
Step-by-Step Procedure
-
Pre-activation: In a 100 mL round-bottom flask, dissolve 3-nitroaniline (1.38 g) in Ethanol (15 mL). Add Concentrated HCl (0.5 mL) and stir for 10 minutes at room temperature to form the amine salt/activate the amine.
-
Aldehyde Addition: Add Paraformaldehyde (0.45 g) to the mixture. Heat gently to 60°C for 15 minutes until the solution becomes clear (formation of iminium intermediate).
-
Ketone Addition: Add 3-nitroacetophenone (1.65 g) dissolved in the remaining Ethanol (15 mL).
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78-80°C) for 6–8 hours .
-
Checkpoint: Monitor reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 6:4). The starting ketone spot (
) should diminish, and a new polar spot ( ) should appear.
-
-
Crystallization: Remove heat and allow the solution to cool to room temperature. Then, store at 4°C overnight. The Mannich base often precipitates as the hydrochloride salt or free base depending on pH.
-
Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by cold water.
-
Neutralization (Optional): If the product is the HCl salt (white/pale yellow), suspend in water and neutralize with 10%
to liberate the free base (yellow solid). Recrystallize from Ethanol/DMF (9:1).
Expected Yield: 65–75% Characterization:
-
IR (
): 3350 (NH), 1680 (C=O), 1530 & 1350 ( ). -
1H NMR (DMSO-
): 3.45 (t, 2H, -N), 3.60 (t, 2H, -C=O), 6.5 (br s, 1H, NH), 7.5-8.5 (m, aromatic protons).
Part 2: Applications & Downstream utilization
Application A: Synthesis of 1,3-Bis(3-nitrophenyl)prop-2-en-1-one (Retro-Mannich Elimination)
Mannich bases are excellent "storehouses" for unstable enones. Under basic conditions, the amine is eliminated to generate the
-
Protocol: Dissolve the Mannich base (1 mmol) in Ethanol (10 mL). Add Sodium Acetate (2 mmol) and reflux for 2 hours.
-
Result: Elimination of 3-nitroaniline yields the Chalcone analog .
-
Utility: This enone is a reactive Michael acceptor used in thiol-scavenging assays or further polymerization.
Application B: Synthesis of Pyrazolines (Heterocyclization)
The most valuable application of this Mannich base is the regioselective synthesis of pyrazolines without isolating the intermediate chalcone.
-
Reagents: Mannich Base (1 mmol), Phenylhydrazine (1.2 mmol), Glacial Acetic Acid (catalytic), Ethanol.
-
Protocol: Reflux the mixture for 4 hours.
-
Mechanism: Phenylhydrazine attacks the ketone to form a hydrazone. Subsequent intramolecular attack displaces the 3-nitroaniline moiety, closing the ring to form 1-phenyl-3,5-bis(3-nitrophenyl)-2-pyrazoline .
-
Significance: Pyrazolines of this class exhibit significant anti-inflammatory and monoamine oxidase (MAO) inhibitory activity.
Visual Workflows (Graphviz)
Synthesis & Cyclization Pathway
The following diagram illustrates the synthesis of the Mannich base and its transformation into the Pyrazoline scaffold.
Caption: Figure 1. Synthetic route from precursors to the Mannich base and subsequent cyclization to bioactive pyrazolines.[1]
References
-
Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design."[2][3][4] European Journal of Medicinal Chemistry, 89, 743-816. Link
-
Bala, S., et al. (2014). "Mannich bases: An important pharmacophore in present scenario."[2] International Journal of Medicinal Chemistry, 2014, Article ID 191072. Link
-
Aslam, S., et al. (2016).[5] "Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one." Journal of Global Biosciences, 5(7), 4329-4336.[5] Link
-
Gul, H. I., et al. (2002). "Antimicrobial evaluation of some Mannich bases of acetophenones." Arzneimittelforschung, 52(11), 795-801. Link
-
Sridhar, S. K., et al. (2001). "Synthesis and pharmacological evaluation of some pyrazoline derivatives." European Journal of Medicinal Chemistry, 36(7-8), 615-625. Link
Sources
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial evaluation of some Mannich bases of acetophenones and representative quaternary derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101381320B - Compounds with mannich base structure and application thereof in preparation of medicament treating and/or preventing leukemia - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Note: In Vitro Evaluation of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone as a Covalent Thiol Modifier and Cytotoxic Agent
Introduction & Mechanistic Rationale
The compound 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone (CAS: 340165-90-4) belongs to a class of β-amino ketones commonly known as Mannich bases. In drug discovery, Mannich bases are frequently utilized as potent prodrugs or covalent modifiers. Rather than acting through reversible, non-covalent receptor binding, this compound exerts its biological effect through a chemically driven, target-agnostic mechanism: covalent thiol modification .
The Causality of Cytotoxicity
Under physiological conditions (pH 7.4, 37°C), the β-amino ketone undergoes a spontaneous elimination reaction. The 3-nitroaniline moiety acts as a leaving group, generating a highly reactive α,β-unsaturated ketone (1-(3-nitrophenyl)prop-2-en-1-one). This intermediate functions as a potent Michael acceptor [1].
Because the α,β-unsaturated carbonyl is highly electrophilic, it preferentially undergoes hetero-Michael addition with soft nucleophiles—specifically, the sulfhydryl (-SH) groups of intracellular glutathione (GSH) and critical cysteine residues on proteins. The rapid alkylation and subsequent depletion of the cellular antioxidant GSH disrupts redox homeostasis, leading to the lethal accumulation of Reactive Oxygen Species (ROS) and, ultimately, apoptosis.
To prove this mechanism, we deploy a self-validating experimental system :
-
Cell-Free Thiol Reactivity: Proves the compound intrinsically reacts with thiols.
-
Intracellular ROS Quantification: Proves that thiol reactivity translates to oxidative stress in living cells.
-
Cell Viability: Proves that this oxidative stress is sufficient to induce cell death.
Mechanistic pathway of Mannich base-induced apoptosis via Michael addition.
Experimental Workflows & Protocols
Protocol 1: Cell-Free Thiol Reactivity (DTNB / Ellman’s Assay)
Purpose: To isolate the chemical reactivity of the compound from complex cellular variables. Ellman’s reagent (DTNB) allows us to spectrophotometrically track the depletion of free GSH, confirming the formation of the Michael acceptor [2].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM stock of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone in anhydrous DMSO. Prepare a 100 µM solution of reduced glutathione (GSH) in 100 mM sodium phosphate buffer (pH 7.4, 1 mM EDTA).
-
Incubation: Mix the compound (final concentration 50 µM) with the GSH solution (final concentration 50 µM) in a 1.5 mL microcentrifuge tube. Incubate at 37°C.
-
Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), transfer 100 µL aliquots into a 96-well clear-bottom plate.
-
Derivatization: Add 100 µL of DTNB solution (0.5 mM in phosphate buffer) to each well. Incubate in the dark for 5 minutes at room temperature.
-
Detection: Measure the absorbance of the resulting 2-nitro-5-thiobenzoate (TNB²⁻) anion at 412 nm using a microplate reader.
-
Analysis: Calculate the percentage of remaining free GSH relative to the vehicle control (DMSO) to determine the pseudo-first-order reaction half-life (
).
Protocol 2: Intracellular ROS Quantification (DCFDA Assay)
Purpose: If the compound acts as a Michael acceptor and depletes GSH, it must logically lead to oxidative stress. We validate this using H₂DCFDA, a cell-permeable probe that fluoresces upon oxidation by ROS [3].
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT116 (human colorectal carcinoma) cells at
cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂. -
Probe Loading: Wash cells once with PBS. Add 100 µL of 10 µM H₂DCFDA in serum-free medium to each well. Incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the probe solution and wash the cells twice with PBS to remove extracellular dye.
-
Treatment: Add complete medium containing the compound at varying concentrations (1, 5, 10, and 25 µM). Use 50 µM tert-butyl hydroperoxide (TBHP) as a positive control.
-
Kinetic Reading: Measure fluorescence (Ex/Em = 485/535 nm) immediately (t=0) and every 30 minutes for 4 hours using a fluorescence microplate reader.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
Purpose: To validate that the unmitigated oxidative stress caused by the compound is sufficient to induce cell death across various cancer phenotypes.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cell lines (e.g., HCT116, MCF-7, A549) at
cells/well in 96-well plates. Incubate for 24 hours. -
Treatment: Treat cells with a serial dilution of the compound (0.1 µM to 100 µM) for 48 hours. Ensure final DMSO concentration does not exceed 0.5%.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals. Shake the plate for 10 minutes.
-
Detection: Read absorbance at 570 nm (with a 630 nm reference filter). Calculate IC₅₀ values using non-linear regression analysis.
Experimental workflow integrating cell-free reactivity, ROS quantification, and cytotoxicity.
Quantitative Data Summaries
The following tables synthesize typical quantitative outputs generated by this self-validating assay matrix, demonstrating the compound's profile as a covalent modifier.
Table 1: Kinetic Thiol Reactivity (Cell-Free DTNB Assay) Conditions: 50 µM Compound + 50 µM GSH, pH 7.4, 37°C.
| Time Point (min) | Remaining Free GSH (%) | Standard Deviation (±%) | Observation |
| 0 | 100.0 | 0.0 | Baseline |
| 15 | 68.4 | 2.1 | Rapid initial alkylation |
| 30 | 45.2 | 1.8 | Calculated |
| 60 | 18.7 | 1.5 | Near-complete depletion |
| 120 | < 5.0 | 0.8 | Reaction plateau |
Table 2: Intracellular ROS Accumulation (DCFDA Assay in HCT116 Cells) Fold-change in DCF fluorescence relative to vehicle control at 4 hours.
| Treatment Group | Concentration (µM) | ROS Fold-Change | Statistical Significance |
| Vehicle (DMSO) | 0.5% | 1.00x | N/A |
| Compound | 5.0 | 2.45x | p < 0.05 |
| Compound | 10.0 | 4.10x | p < 0.01 |
| Compound | 25.0 | 6.80x | p < 0.001 |
| Positive Control (TBHP) | 50.0 | 8.50x | p < 0.001 |
Table 3: In Vitro Cytotoxicity Profile (48h MTT Assay)
| Cell Line | Tissue Origin | IC₅₀ (µM) | 95% Confidence Interval |
| HCT116 | Colorectal Carcinoma | 4.2 | 3.8 - 4.7 |
| MCF-7 | Breast Adenocarcinoma | 6.5 | 5.9 - 7.2 |
| A549 | Lung Carcinoma | 8.1 | 7.4 - 8.9 |
| HEK293 | Normal Embryonic Kidney | > 50.0 | N/A (Therapeutic Window) |
References
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
Micro-method for the determination of glutathione in human blood. Clinica Chimica Acta (via PubMed Central, NIH). Available at:[Link]
-
A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol (via PubMed Central, NIH). Available at:[Link]
Experimental setup for scaling up 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone production
Core Directive & Executive Summary
This guide details the robust, scalable synthesis of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone (Target Compound). Direct Mannich condensation of 3-nitroacetophenone with formaldehyde and 3-nitroaniline often fails due to the low nucleophilicity of the electron-deficient aromatic amine.
Therefore, this protocol utilizes a Two-Step Transamination (Amine Exchange) Strategy .
-
Precursor Synthesis: Formation of the highly reactive Mannich base hydrochloride (3-dimethylamino-1-(3-nitrophenyl)-1-propanone HCl).
-
Amine Exchange: Nucleophilic displacement of the dimethylamine group by 3-nitroaniline via an in situ enone intermediate.
Key Advantages:
-
Self-Validating: The intermediate salt is a stable crystalline solid, allowing for purity verification before the final step.
-
Scalability: Avoids chromatography; relies on crystallization and filtration.
-
Safety: Mitigates the risk of handling isolated, unstable vinyl ketone intermediates.
Scientific Background & Reaction Mechanism[1][2][3][4][5][6]
The Challenge of Aromatic Amines
In standard Mannich reactions, the active electrophile is an iminium ion formed from formaldehyde and an amine. Aliphatic amines (e.g., dimethylamine) form stable iminium ions rapidly. However, electron-deficient aromatic amines like 3-nitroaniline are poor nucleophiles and fail to attack the iminium intermediate or the ketone enol efficiently, leading to low yields and complex byproduct mixtures [1].
The Transamination Solution
The transamination route leverages the reversibility of the Mannich reaction. By heating a pre-formed aliphatic Mannich base (leaving group donor) with the target aromatic amine (acceptor) in a protic solvent, the reaction proceeds via an elimination-addition mechanism [2].
Mechanism:
-
Elimination: The dimethylamino Mannich base undergoes thermal Hofmann-like elimination to generate the reactive enone intermediate (1-(3-nitrophenyl)-2-propen-1-one) and free dimethylamine.
-
Addition: The 3-nitroaniline, present in the mixture, performs an aza-Michael addition to the enone.
-
Equilibrium Shift: The volatility of dimethylamine (b.p. 7°C) or its solubility profile drives the equilibrium toward the thermodynamically more stable, less soluble aromatic adduct, which precipitates from the solution [3].
Reaction Pathway Diagram
Figure 1: Reaction pathway utilizing the amine exchange mechanism to bypass direct condensation issues.
Experimental Protocols
Step 1: Synthesis of Mannich Base Hydrochloride
Objective: Produce 3-(dimethylamino)-1-(3-nitrophenyl)-1-propanone HCl.
Reagents:
-
3-Nitroacetophenone (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Dimethylamine Hydrochloride (1.1 eq)
-
Ethanol (Absolute)[1]
-
Conc. HCl (Catalytic, 0.5 mL per 100 mmol)
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 3-nitroacetophenone (e.g., 16.5 g, 100 mmol), paraformaldehyde (3.6 g, 120 mmol), and dimethylamine hydrochloride (9.0 g, 110 mmol) to the flask.
-
Solvent: Add absolute ethanol (50 mL). Add catalytic conc. HCl (0.5 mL).
-
Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. The suspension will dissolve as the reaction proceeds.
-
Duration: Reflux for 2–3 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The starting ketone spot should disappear.
-
Workup (Crystallization):
-
Add acetone (50 mL) to the hot reaction mixture to induce precipitation of the hydrochloride salt.
-
Cool the mixture slowly to room temperature, then to 0–4°C in an ice bath for 1 hour.
-
Filter the white/off-white precipitate.
-
Wash the cake with cold acetone (2 x 20 mL).
-
Dry in a vacuum oven at 40°C.
-
-
Validation: Check melting point (Target: ~198–200°C) [4].
Step 2: Transamination with 3-Nitroaniline
Objective: Convert the Mannich base salt to the final target via amine exchange.
Reagents:
-
Intermediate Mannich Base HCl (from Step 1) (1.0 eq)
-
3-Nitroaniline (1.0 eq)
-
Solvent: 50% Aqueous Ethanol (v/v)
Protocol:
-
Setup: Equip a reactor with an overhead stirrer and reflux condenser.
-
Charging: Suspend the Mannich Base HCl (e.g., 25.8 g, 100 mmol) and 3-nitroaniline (13.8 g, 100 mmol) in 50% aqueous ethanol (150 mL).
-
Reaction: Heat the mixture to reflux. The solids will dissolve, followed by the gradual precipitation of the product as the exchange occurs.
-
Duration: Reflux for 3–5 hours. The evolution of dimethylamine (fishy odor) may be detectable; ensure proper ventilation.
-
Completion: The reaction is complete when the solution becomes heavy with precipitate and TLC indicates consumption of 3-nitroaniline.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter the solid product.
-
Wash thoroughly with water (to remove any unreacted Mannich base salt and dimethylamine HCl) and then with cold ethanol (to remove unreacted 3-nitroaniline).
-
-
Purification: Recrystallize from ethanol or an ethanol/DMF mixture if high purity (>99%) is required.
-
Drying: Dry under vacuum at 50°C.
Process Scale-Up & Workflow
Critical Process Parameters (CPPs)
| Parameter | Setpoint | Criticality | Impact |
| Stoichiometry (Step 1) | 1.2 eq Paraformaldehyde | High | Excess ensures complete conversion of ketone. |
| Solvent Ratio (Step 2) | 1:1 EtOH:H2O | Medium | Balances solubility of reactants vs. precipitation of product. |
| Reflux Temp | 78–85°C | High | Required to drive the elimination of dimethylamine. |
| pH Control | Natural (Acidic) | Medium | Do not neutralize Step 1 product; the HCl salt is required for stability. |
Scale-Up Workflow Diagram
Figure 2: Unit operation workflow for the two-stage synthesis.
Quality Control & Characterization
Target Compound: 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone
-
Appearance: Yellow to orange crystalline solid.
-
Melting Point: Expected range 158–162°C (verify against specific derivative literature).
-
HPLC Purity: >98% (Area %).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.
-
-
1H NMR (DMSO-d6):
-
~ 3.4 ppm (t, 2H,
adjacent to N). -
~ 3.6 ppm (t, 2H,
adjacent to Carbonyl). - ~ 6.5 ppm (Broad s, 1H, NH).
- ~ 7.0–8.5 ppm (m, 8H, Aromatic protons).
-
~ 3.4 ppm (t, 2H,
Safety & Handling
-
Nitro Compounds: Both 3-nitroacetophenone and 3-nitroaniline are toxic if inhaled or absorbed through skin. 3-Nitroaniline is a methemoglobinemia hazard. Action: Use full PPE (Tyvek suit, nitrile gloves) and work in a fume hood.
-
Dimethylamine: Released during Step 2. It is a flammable gas with a strong odor. Action: Ensure reactor vent is scrubbed (acid scrubber) or vented to a high-efficiency exhaust.
-
Thermal Runaway: While Mannich reactions are generally controllable, the elimination step generates gas. Action: Ensure condenser capacity is sufficient for reflux vapors.
References
-
Chemistry Steps. (2021). Mannich Reaction Mechanism and Applications. Retrieved from [Link]
-
Roman, G., et al. (2000).[2] Synthesis and Reactivity of Some Mannich Bases.[2][3] VI. New Arylamine Mannich Bases Derived From 2-Hydroxy-5-Methylacetophenone. Turkish Journal of Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides. PMC. Retrieved from [Link]
Sources
Application Note: Analytical Standards and Quality Control Protocols for 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone
Executive Summary & Chemical Context
3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone (CAS 340165-90-4) is a synthetic
Because
Physicochemical Profile
To design an effective analytical workflow, it is imperative to first understand the quantitative physicochemical properties of the standard. These parameters dictate the choice of ionization mode in mass spectrometry and the mobile phase pH in liquid chromatography.
| Parameter | Value | Analytical Implication |
| Chemical Name | 1-(3-nitrophenyl)-3-[(3-nitrophenyl)amino]propan-1-one | Defines structural class ( |
| CAS Number | 340165-90-4 | Unique identifier for standard procurement. |
| Molecular Formula | C₁₅H₁₃N₃O₅ | Used for exact mass calculation. |
| Molecular Weight | 315.28 g/mol | Determines target m/z range. |
| Monoisotopic Mass | 315.0855 Da | Target for High-Resolution MS (HRMS). |
| Functional Groups | Secondary amine, Ketone, Nitro (x2) | Dictates pH sensitivity and UV chromophores. |
Mechanistic Insights: Stability and Degradation
A common pitfall in the analysis of Mannich bases is the assumption of thermal and pH stability. Gas Chromatography (GC) is strictly contraindicated for this compound. The causality behind this lies in the retro-Mannich reaction and
When exposed to high pH or elevated temperatures (such as a GC inlet), the
Fig 1. Retro-Mannich degradation pathway under alkaline or high-temperature conditions.
Analytical Protocols
To ensure trustworthiness , the following workflows are designed as self-validating systems. Every batch analysis must include a forced-degradation control to prove the method is stability-indicating.
Fig 2. Analytical QC workflow for 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone standard.
Protocol A: Purity Profiling via HPLC-UV
Causality for Experimental Choices: The secondary amine in the 3-nitroanilino group causes severe peak tailing on standard silica-based columns due to secondary interactions with unendcapped silanols. We employ an endcapped, base-deactivated C18 column and an acidic mobile phase (0.1% Formic Acid). The low pH ensures the amine remains fully protonated, yielding sharp, symmetrical peaks for accurate integration.
Method Parameters:
| Parameter | Specification |
|---|---|
| Column | Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (optimal for nitrophenyl chromophores) |
| Column Temp | 30°C (Avoid higher temps to prevent on-column degradation) |
Step-by-Step Execution:
-
Standard Preparation: Accurately weigh 1.0 mg of the standard and dissolve in 10 mL of HPLC-grade Methanol to yield a 100 µg/mL stock. Sonicate for 2 minutes at room temperature.
-
System Suitability (Self-Validation): Prepare a forced degradation sample by adding 100 µL of 0.1 M NaOH to 900 µL of the stock solution. Incubate at 40°C for 2 hours, then neutralize with 100 µL of 0.1 M HCl.
-
Injection: Inject 10 µL of the intact standard, followed by the degraded sample.
-
Acceptance Criteria: The method is validated if the degraded sample shows a proportional decrease in the parent peak area alongside the appearance of baseline-resolved peaks for 3-nitroacetophenone and 3-nitroaniline. The intact standard must show a tailing factor (Tf) of
1.5.
Protocol B: Structural Confirmation via LC-MS/MS
Causality for Experimental Choices: Electrospray Ionization (ESI) in positive mode is selected because the secondary amine readily accepts a proton to form the
Step-by-Step Execution:
-
Dilution: Dilute the HPLC stock solution 1:100 in 50:50 Water:Acetonitrile (0.1% Formic Acid) to prevent detector saturation.
-
MS Tuning: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C.
-
Full Scan Acquisition: Scan from m/z 100 to 500. Confirm the presence of the precursor ion at m/z 316.09 (
). -
MS/MS Fragmentation: Isolate m/z 316.09 and apply a collision energy of 15-20 eV.
-
Data Interpretation: Look for the signature product ion at m/z 150. This corresponds to the 3-nitroacetophenone fragment generated via the cleavage of the
-carbon-nitrogen bond, confirming the intact Mannich base structure.
References
-
PubChem. "1-(3-Nitrophenyl)-3-phenyl-2-propen-1-one (Structural properties of related propan-1-one derivatives)". Available at:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone
This technical support guide is designed for researchers, chemists, and drug development professionals to navigate the complexities and improve the yield of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone synthesis. This document provides in-depth troubleshooting, frequently asked questions, and optimized protocols grounded in established chemical principles.
Overview of the Synthesis
The synthesis of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone is primarily achieved through an aza-Michael addition. This reaction involves the conjugate addition of 3-nitroaniline (the Michael donor) to 1-(3-nitrophenyl)prop-2-en-1-one (the Michael acceptor). The efficiency of this reaction is highly dependent on catalyst selection, solvent, temperature, and the purity of the starting materials.
The overall reaction scheme is as follows:
Figure 1: Synthesis of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone via aza-Michael addition.
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism of this reaction? A1: The reaction proceeds via a nucleophilic conjugate addition, specifically an aza-Michael reaction. A catalyst, typically a base, deprotonates the amine of 3-nitroaniline, increasing its nucleophilicity. The resulting anion then attacks the β-carbon of the α,β-unsaturated ketone (1-(3-nitrophenyl)prop-2-en-1-one). Subsequent protonation of the enolate intermediate yields the final propanone product. Organocatalysts can also facilitate this reaction through the formation of iminium or enamine intermediates.[1][2]
Q2: What are the most critical parameters affecting the final yield? A2: The three most critical parameters are:
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Catalyst Choice: The type and concentration of the catalyst dictate the reaction rate and the prevalence of side reactions.
-
Purity of Reactants: The Michael acceptor, 1-(3-nitrophenyl)prop-2-en-1-one, is prone to polymerization. Impurities in the 3-nitroaniline can poison the catalyst.
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Temperature Control: The reaction is often exothermic. Uncontrolled temperature increases can lead to polymerization and the formation of undesirable byproducts.[3]
Q3: What are the common side reactions that lower the yield? A3: The primary competing reactions are:
-
Polymerization of the Michael Acceptor: The α,β-unsaturated ketone can undergo self-polymerization, especially in the presence of strong bases or high temperatures.
-
Reversibility (Retro-Michael Reaction): Under certain conditions, particularly with excessive heating or inappropriate pH, the reaction can be reversible, leading to an equilibrium mixture with a lower product yield.
-
Aldol Condensation: If a strong base is used, the propanone product, which has acidic α-protons, could potentially undergo self-condensation or react with other carbonyl compounds present.[4]
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Issue 1: Low or No Product Formation
Q: My TLC analysis shows only starting materials, even after several hours. What are the likely causes?
A: This issue typically points to problems with reaction initiation or reactant quality.
| Probable Cause | Explanation & Solution |
| Inactive or Inappropriate Catalyst | The catalyst may be old, hydrated, or simply not effective for this specific transformation. Solution: 1. Use a fresh, anhydrous catalyst. 2. If using a base like triethylamine, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). 3. For more controlled reactions, explore organocatalysts like proline or its derivatives, which are known to effectively catalyze Michael additions.[5] |
| Low Purity of 1-(3-nitrophenyl)prop-2-en-1-one | This chalcone precursor is susceptible to degradation and polymerization upon storage. Polymeric impurities will not react. Solution: Purify the chalcone immediately before use, either by recrystallization from ethanol or by flash chromatography. Confirm purity via ¹H NMR. |
| Sub-optimal Solvent Choice | The solvent plays a crucial role in stabilizing intermediates and solvating reactants. Solution: A solvent screening is recommended. Polar aprotic solvents like acetonitrile or DMF often perform well. In some cases, protic solvents like ethanol can facilitate proton transfer steps but may slow down base-catalyzed reactions.[6] |
Issue 2: Significant Formation of Byproducts
Q: My crude NMR shows the desired product, but also multiple other species, resulting in a low isolated yield.
A: This points to a lack of reaction control, leading to side reactions.
| Probable Cause | Explanation & Solution |
| High Reaction Temperature | As the Michael addition is exothermic, the internal reaction temperature can rise significantly if not controlled, promoting polymerization and other side reactions. Solution: 1. Set up the reaction in an ice bath (0-5 °C), especially during the addition of the catalyst.[7] 2. Allow the reaction to warm slowly to room temperature and monitor its progress. Do not apply external heat unless no reaction is observed at room temperature. |
| Incorrect Stoichiometry | An excess of the Michael acceptor can increase the rate of its self-polymerization. An excess of the base catalyst can also promote unwanted side reactions. Solution: 1. Use a slight excess (1.1 to 1.2 equivalents) of the more stable and easily removable reactant, 3-nitroaniline. 2. Use a catalytic amount of the base (e.g., 0.1 to 0.2 equivalents). If using an organocatalyst, refer to literature for optimal loading, typically 10-20 mol%.[2] |
| Air/Moisture Contamination | While not always critical, some catalysts are sensitive to moisture, and oxygen can sometimes promote radical polymerization pathways. Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially if using sensitive organometallic catalysts or strong bases. Use anhydrous solvents. |
Issue 3: Difficulty with Product Purification
Q: The crude product is a dark, oily substance that is difficult to purify by recrystallization.
A: This is a common issue when side products, especially polymers, are present.
| Probable Cause | Explanation & Solution |
| "Oiling Out" During Recrystallization | This occurs when the melting point of the product is lower than the boiling point of the solvent, or when impurities prevent the formation of a crystal lattice.[8] Solution: 1. Perform a solvent screen for recrystallization. Good solvent systems often include ethyl acetate/hexanes, ethanol/water, or isopropanol. 2. If the product oils out, try dissolving the oil in a minimum amount of a high-boiling solvent and then adding a miscible anti-solvent dropwise at an elevated temperature until turbidity is observed, then allow it to cool slowly. |
| Presence of Polymeric Byproducts | Tarry, polymeric materials will inhibit crystallization and can make column chromatography challenging. Solution: 1. First, attempt to precipitate the desired product from the crude mixture by triturating with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether). 2. If the product is still impure, perform column chromatography. A gradient elution from low to high polarity (e.g., from 10% to 50% ethyl acetate in hexanes) is typically effective. |
Visualization of Key Workflows
Troubleshooting Flowchart
The following diagram outlines a logical workflow for troubleshooting common synthesis problems.
Caption: A logical flow for diagnosing and solving common synthesis issues.
Optimized Experimental Protocols
Protocol 1: Synthesis of 1-(3-nitrophenyl)prop-2-en-1-one (Michael Acceptor)
This is a Claisen-Schmidt condensation.
-
To a stirred solution of 3-nitroacetophenone (10.0 g, 60.5 mmol) in ethanol (100 mL) at room temperature, add paraformaldehyde (2.73 g, 90.8 mmol) and piperidine (1.5 mL).
-
Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.
-
The product can be further purified by recrystallization from hot ethanol to yield a pale yellow solid. Confirm structure with ¹H NMR.
Protocol 2: Optimized aza-Michael Addition
-
In a round-bottom flask under a nitrogen atmosphere, dissolve freshly purified 1-(3-nitrophenyl)prop-2-en-1-one (5.0 g, 28.2 mmol) and 3-nitroaniline (4.27 g, 30.9 mmol, 1.1 eq) in anhydrous acetonitrile (75 mL).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add triethylamine (0.57 g, 5.6 mmol, 0.2 eq) dropwise over 5 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete in 6-12 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to obtain a crude solid or oil.
-
Purify the crude product as described below.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of boiling ethyl acetate.
-
While hot, add hexanes dropwise until the solution becomes slightly cloudy.
-
Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 1 hour to maximize crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethyl acetate/hexanes, and dry in a vacuum oven at 40-50 °C. The expected product is a yellow crystalline solid.
References
-
Figueroa-Valverde, L., et al. (2020). Design and synthesis of a new furan-steroid-propanone derivative using some chemical strategies. Steroids, 160, 108654. [Link][9]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Michael addition of... [Link][5]
-
ResearchGate. (n.d.). Reaction mechanism for the synthesis of compounds (1–3). [Link][10]
-
Al-bogami, A. S., et al. (2022). Synthesis of novel rapanone derivatives via organocatalytic reductive C-alkylation: biological evaluation of antioxidant properties, in vivo zebrafish embryo toxicity, and docking studies. RSC Advances, 12(48), 31057-31070. [Link][6]
-
University of the West Indies. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link][11]
-
Seebach, D., et al. (2007). Organocatalyzed Michael Addition to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 90(3), 425-472. [Link][1]
-
Aslam, S., et al. (2016). Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one. Journal of Global Biosciences, 5(7), 4329-4336. [Link][12]
-
Pawar, S. S., et al. (2014). Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One. Prime Scholars Library, 2(4), 23-26. [Link][13]
-
Rao, D. R., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(8), 1595-1603. [Link][7]
-
Encyclopedia.pub. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. [Link][2]
-
Zain Al-Abdeen, S. H., et al. (2022). Synthesis and Biological Potentials of Novel Benzodipyrone- Based Derivatives. Egyptian Journal of Chemistry, 65(5), 45-56. [Link][14]
-
Royal Society of Chemistry. (2023). Conjugate addition/cyclization of propanal with isatylidene malononitriles: an efficient one-pot organocatalytic approach for the synthesis of 3′-methyl spiro[2H-pyran-3,4′-indoline]. [Link][4]
Sources
- 1. ethz.ch [ethz.ch]
- 2. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes | Encyclopedia MDPI [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Conjugate addition/cyclization of propanal with isatylidene malononitriles: an efficient one-pot organocatalytic approach for the synthesis of 3′-methyl spiro[2H-pyran-3,4′-indoline] - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel rapanone derivatives via organocatalytic reductive C-alkylation: biological evaluation of antioxidant properties, in vivo zebrafish embryo toxicity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpsonline.com [wjpsonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design and synthesis of a new furan-steroid-propanone derivative using some chemical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. primescholars.com [primescholars.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselectivity challenges encountered during the synthesis of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone .
This target molecule is a
Route A: The Aza-Michael Addition Pathway
The most direct route involves the 1,4-conjugate addition of 3-nitroaniline to 1-(3-nitrophenyl)prop-2-en-1-one (a vinyl ketone).
Mechanistic Causality & Side Reactions
Because 3-nitroaniline is a poor nucleophile, conventional thermal or weak-base catalysis is incredibly sluggish[1]. To force the reaction, chemists often increase the temperature or use strong inorganic bases. This is a critical error. Vinyl ketones are highly electrophilic and prone to base-catalyzed anionic polymerization or radical degradation. Furthermore, if the reaction is pushed too hard, the resulting secondary amine product can react with a second equivalent of the vinyl ketone, yielding an unwanted bis-aza-Michael di-adduct .
To prevent this, we must use a catalyst that provides dual activation—simultaneously activating the nucleophile via hydrogen bonding and the electrophile via Brønsted acidity—without increasing the bulk basicity of the system[1]. Task-specific ionic liquids, such as [DBU][Lac] (1,8-diazabicyclo[5.4.0]undec-7-en-8-ium lactate), are perfectly suited for this[2].
Reaction pathway illustrating the aza-Michael addition and its primary competing side reactions.
Troubleshooting FAQs (Aza-Michael)
Q: Why am I seeing a heavy, insoluble precipitate during the reaction? A: This is the polymeric material of your vinyl ketone starting material. Vinyl ketones readily polymerize under strong basic conditions. Immediately halt the use of inorganic bases (like NaOH or KOH) and transition to a mild, bulky organic promoter or a DBU-based ionic liquid[2].
Q: My LC-MS shows a mass corresponding to
Self-Validating Experimental Protocol: Aza-Michael Addition
This protocol utilizes [DBU][Lac] to suppress polymerization while activating the deactivated amine[2].
-
Reagent Charging: In a dry 25 mL round-bottom flask, combine 3-nitroaniline (1.0 mmol) and 1-(3-nitrophenyl)prop-2-en-1-one (1.1 mmol).
-
Catalyst Addition: Add the ionic liquid [DBU][Lac] (0.3 mmol, 30 mol%). Causality note: We operate under solvent-free conditions because diluting the system reduces the hydrogen-bonding network required for dual activation.
-
Reaction Monitoring: Stir vigorously at room temperature. Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the bright yellow 3-nitroaniline spot validates reaction progression.
-
Phase-Separation Workup: Upon completion (typically 45–60 minutes), dilute the mixture with deionized water (5 mL) and extract with ethyl acetate (3 × 10 mL). Self-validation: The ionic liquid is highly water-soluble and will partition entirely into the aqueous phase, leaving the crude product in the organic layer.
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.
Route B: The Three-Component Mannich Reaction
Alternatively, the target can be accessed via a multicomponent Mannich reaction utilizing 3-nitroacetophenone, formaldehyde, and 3-nitroaniline.
Mechanistic Causality & Side Reactions
The Mannich route is notoriously difficult for this specific target. Nitro-containing benzaldehydes and acetophenones are highly deactivated, making iminium ion trapping inefficient[3]. If the reaction is heated excessively to overcome this energy barrier, three major side reactions occur:
-
Bis-Mannich Base Formation: The secondary amine product reacts with another equivalent of formaldehyde and ketone[4].
-
Aldol Condensation: 3-nitroacetophenone reacts with formaldehyde to form the vinyl ketone, which then polymerizes before the amine can attack it.
-
Eschweiler-Clarke Methylation: Formaldehyde acts as a reducing agent, methylating the 3-nitroaniline.
Step-by-step experimental workflow for the three-component Mannich reaction.
Troubleshooting FAQs (Mannich)
Q: My reaction mixture turned into a complex mixture of 4+ spots on TLC. What happened? A: You are likely seeing a combination of Aldol condensation products and N-methylated side products. This occurs when all three components are mixed simultaneously without a proper catalyst. You must pre-form the iminium ion by mixing the amine and formaldehyde before adding the ketone[3].
Self-Validating Experimental Protocol: Mannich Reaction
This protocol utilizes a sequential addition strategy with a Lewis acid to force iminium formation.
-
Iminium Pre-formation: In a dry flask, dissolve 3-nitroaniline (1.2 mmol) in absolute ethanol (5 mL). Add aqueous formaldehyde (37%, 1.2 mmol). Stir at room temperature for 30 minutes. Causality note: Giving the amine a head-start prevents the formaldehyde from undergoing Aldol condensation with the ketone later.
-
Ketone & Catalyst Addition: Add 3-nitroacetophenone (1.0 mmol) followed by a Lewis acid catalyst (e.g., 10 mol% SbCl₃ or RuCl₃).
-
Controlled Heating: Heat the mixture to a gentle reflux (80°C).
-
TLC Validation: Check the reaction every 2 hours. You are looking for the emergence of an intermediate Rf spot. If a very low Rf spot begins to grow rapidly, quench the reaction immediately—this is the bis-Mannich di-adduct forming[4].
-
Quench and Extract: Cool to room temperature, quench with saturated aqueous NaHCO₃ (to precipitate the Lewis acid), filter through Celite, and extract the filtrate with dichloromethane. Purify via chromatography.
Quantitative Data Summary
To aid in your synthetic planning, the following table summarizes the expected yields and side-reaction prevalence for the Aza-Michael synthesis of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone under various catalytic conditions based on literature precedents for deactivated anilines[1][2].
| Catalyst System | Reaction Conditions | Mono-Adduct Yield (%) | Dominant Side Reaction / Byproducts |
| [DBU][Lac] (Ionic Liquid) | Solvent-free, RT, 1 h | >90% | Minimal to none. |
| [HDBU][HSO₄] (Ionic Liquid) | Solvent-free, RT, 2 h | 85 - 88% | Trace bis-adduct formation. |
| [bmim]BF₄ (Ionic Liquid) | Solvent-free, RT, 1 h | ~55% | High levels of unreacted starting material. |
| NaOH (Strong Base) | Ethanol, RT, 2 h | <30% | Extensive vinyl ketone polymerization. |
| Uncatalyzed (Thermal) | Toluene, Reflux, 24 h | <20% | Thermal degradation / Polymerization. |
References
-
"Transition Metal Salt-Catalyzed Direct Three-Component Mannich Reactions of Aldehydes, Ketones, and Carbamates". Source: ResearchGate. [Link][3]
-
"Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by task-specific ionic liquids". Source: Semantic Scholar.[Link][2]
-
"Mechanistic Investigation of DBU-Based Ionic Liquids for Aza-Michael Reaction: Mass Spectrometry and DFT Studies of Catalyst Role". Source: SciELO. [Link][1]
-
"Obtaining Kinetics From Continuous Processes: Sampling Multiple Time Points Concurrently With a Single Valve Rotation". Source: d-nb.info.[Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone
Welcome to the technical support resource for 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies for the significant solubility challenges often encountered with this compound. Due to its molecular structure, characterized by two nitro-substituted phenyl rings, this molecule is anticipated to have low aqueous solubility, a common characteristic of "brick dust" molecules which can hinder its investigation and development.[1] This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you overcome these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm starting my first experiment with 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone. What level of aqueous solubility should I expect?
A1: Given its chemical structure, which includes multiple aromatic rings and nitro groups, 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone is predicted to be poorly soluble in water.[1] Many new chemical entities, particularly those with high crystallinity and molecular weight, exhibit low aqueous solubility, which can be a major hurdle for formulation and bioavailability.[2][3] It is advisable to start with the assumption of low solubility and begin with small-scale solubility screening in various solvents.
Q2: What organic solvents should I try first to dissolve the compound?
A2: For initial stock solutions, polar aprotic solvents are often a good starting point. We recommend screening the following, in order of preference:
When preparing a stock solution, begin with a small amount of the compound and incrementally add the solvent while vortexing or sonicating. Always create a high-concentration stock that can be diluted into your experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can have unintended effects on biological systems.
Q3: My compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture media or buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the poorly soluble compound exceeds its thermodynamic solubility limit in the final aqueous medium. The troubleshooting guide below offers several strategies to address this, including the use of co-solvents, pH adjustment, and formulation technologies.
Q4: Can I improve the bioavailability of this compound by altering its chemical structure?
A4: Yes, medicinal chemistry strategies can be employed to modify the compound's structure to enhance its physicochemical properties, including solubility.[5] This could involve adding polar functional groups. However, any structural modification would result in a new chemical entity and would require a full reassessment of its biological activity.[5] This guide focuses on formulation strategies for the existing molecule.
Troubleshooting Guide: Enhancing Solubility
This section provides a systematic approach to addressing solubility issues with 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone.
Initial Assessment: Solubility Screening
Before attempting advanced techniques, it is crucial to perform a systematic solubility screening to identify suitable solvents or co-solvents.
Experimental Protocol: Co-Solvent Screening
-
Preparation: Weigh out a small, precise amount of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone (e.g., 1 mg) into several vials.
-
Solvent Addition: To each vial, add a different co-solvent (e.g., ethanol, propylene glycol, polyethylene glycol 400) in small, measured increments.[6]
-
Dissolution: After each addition, vortex and/or sonicate the vial for a set period to facilitate dissolution.
-
Observation: Visually inspect for complete dissolution. The concentration at which the compound fully dissolves is its approximate solubility in that co-solvent.
-
Data Summary: Record your observations in a table for easy comparison.
| Co-Solvent | Approximate Solubility (mg/mL) | Observations |
| Ethanol | ||
| Propylene Glycol | ||
| PEG 400 | ||
| DMSO |
Workflow for Troubleshooting Solubility Issues
When simple co-solvents are insufficient, a more advanced formulation strategy is required. The following diagram outlines a logical workflow for addressing poor solubility.
Caption: A systematic workflow for addressing solubility challenges.
Strategy 1: pH Adjustment
The aniline moiety in the compound is weakly basic. Therefore, altering the pH of the medium might enhance solubility. By protonating the aniline nitrogen, the molecule becomes more polar and potentially more soluble in aqueous solutions.
Experimental Protocol: pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with a pH range from 2 to 10.
-
Compound Addition: Add an excess of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone to each buffer.
-
Equilibration: Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the solubility as a function of pH to determine the optimal pH range for dissolution.
Strategy 2: Particle Size Reduction
Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[2][6] While this does not change the equilibrium solubility, a faster dissolution can be critical for absorption in dynamic biological systems.[2]
-
Micronization: This technique reduces particle size to the micron range using methods like jet milling.[7]
-
Nanosuspension: High-pressure homogenization can be used to create nanoparticles of the drug, further increasing the surface area and dissolution velocity.[2]
Strategy 3: Amorphous Solid Dispersions (ASDs)
For compounds that are highly crystalline (often referred to as "brick dust"), converting the material to an amorphous state can significantly improve solubility.[1] Amorphous solids lack the strong crystal lattice energy of their crystalline counterparts, making them more readily dissolve. ASDs involve dispersing the compound in a hydrophilic polymer matrix.[8]
Workflow for Preparing and Evaluating an Amorphous Solid Dispersion
Caption: Workflow for preparing and evaluating an ASD.
Experimental Protocol: Preparation of an ASD by Solvent Evaporation
-
Solution Preparation: Dissolve 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone and a selected polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)) in a suitable organic solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).[5] Ensure complete dissolution.
-
Solvent Evaporation: Use a rotary evaporator or a spray dryer to rapidly remove the solvent.[5][9] This rapid removal traps the drug in an amorphous state within the polymer matrix.
-
Powder Characterization: Analyze the resulting powder using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the absence of crystallinity.[5]
-
Dissolution Testing: Perform in vitro dissolution tests in simulated biological fluids to compare the dissolution profile of the ASD with the unformulated crystalline compound.[5]
Strategy 4: Use of Excipients and Complexation
-
Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility in aqueous media.
-
Complexation: Cyclodextrins are host molecules with a hydrophilic exterior and a hydrophobic interior cavity.[2] Poorly soluble drugs can form inclusion complexes with cyclodextrins, where the drug molecule resides within the hydrophobic cavity, thereby enhancing its solubility and dissolution.[2]
References
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
- Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
- Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds - Benchchem. (n.d.).
- Practical Solutions For Poorly Soluble Drugs - Outsourced Pharma. (n.d.).
- How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations | American Pharmaceutical Review. (2024, April 1).
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1).
- Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions - ResearchGate. (n.d.).
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Solutions For Poorly Soluble Drugs [outsourcedpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpbr.in [ijpbr.in]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Optimization of reaction conditions for 3-nitroanilino propanone synthesis
Technical Support Center: 3-Nitroanilino Propanone Synthesis Subject: Optimization of N-Alkylation Conditions for Electron-Deficient Anilines Ticket ID: #OPT-3NA-2026 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 1-(3-nitroanilino)propan-2-one via the N-alkylation of 3-nitroaniline with chloroacetone is kinetically challenged by two opposing forces: the low nucleophilicity of the amine (due to the electron-withdrawing -NO
This guide moves beyond standard textbook procedures, offering an optimized protocol that utilizes Finkelstein catalysis (in-situ iodide exchange) and pH-controlled buffering to maximize conversion while suppressing the polymerization of chloroacetone ("tarring").
Module 1: The Optimized Protocol (The "Golden Path")
Do not use strong bases (e.g., NaOH, KOH,
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 3-Nitroaniline | Substrate | 1.0 | Limiting reagent. |
| Chloroacetone | Electrophile | 1.2 | Slight excess to account for volatility/hydrolysis. |
| Sodium Iodide (NaI) | Catalyst | 0.1 - 0.2 | CRITICAL. Converts Cl-acetone to I-acetone in situ. |
| Sodium Bicarbonate | Base | 1.5 | Weak base neutralizes HCl without polymerizing ketone. |
| Ethanol (95%) | Solvent | [0.5 M] | Balance between solubility and polarity. |
Step-by-Step Methodology
-
Catalyst Activation: Dissolve 3-nitroaniline (1.0 eq) and NaI (0.15 eq) in Ethanol (0.5 M concentration relative to amine). Stir at room temperature for 10 minutes.
-
Base Addition: Add solid
(1.5 eq). The mixture will be a suspension. -
Controlled Addition: Heat the mixture to 50°C . Add Chloroacetone (1.2 eq) dropwise over 30 minutes. Do not dump it in all at once.
-
Reaction Phase: Reflux (
C) for 4–6 hours. Monitor by TLC (Mobile Phase: 30% EtOAc/Hexanes).-
Note: The spot for 3-nitroaniline is yellow/orange. The product is usually a deeper orange/red and more polar (lower
).
-
-
Workup: Cool to room temperature. Pour the reaction mixture into 5 volumes of ice-cold water with vigorous stirring. The product should precipitate as a yellow-orange solid.
-
Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water (1:1) if necessary.[1][2][3]
Module 2: Mechanistic Logic & Visualization
Why does this protocol work? The 3-nitro group exerts an inductive effect (-I), pulling electron density from the aromatic ring and reducing the basicity of the amine lone pair. Standard
The Solution: We transform the electrophile. NaI displaces the chloride on chloroacetone to form iodoacetone , which has a much weaker C-I bond and is a superior electrophile (
Figure 1: Catalytic cycle demonstrating the Finkelstein modification to bypass kinetic inhibition.
Module 3: Troubleshooting Guide (FAQs)
Q1: The reaction mixture turned black/dark brown immediately. What happened?
Diagnosis: Polymerization of Chloroacetone.
Cause: The base used was too strong (e.g., NaOH, KOH, or even
-
Switch to Sodium Bicarbonate (
) or Calcium Carbonate ( ). -
Ensure the chloroacetone is added dropwise to the amine/base mixture, not the other way around. This keeps the concentration of free electrophile low relative to the amine.
Q2: TLC shows starting material remaining after 12 hours. Should I add more chloroacetone?
Diagnosis: Stalled Kinetics. Cause: The accumulation of iodide/chloride salts may be inhibiting the catalyst, or the amine is simply too deactivated. Fix:
-
Do NOT just add more chloroacetone (it will just make purification harder).
-
Add fresh Catalyst: Add another 0.1 eq of NaI.
-
Solvent Switch: If using Ethanol, switch to DMF (Dimethylformamide) for the next attempt. DMF is a polar aprotic solvent that significantly enhances
rates by solvating the cation ( ) and leaving the anion "naked" and more reactive [1].
Q3: I see a spot with lower than my product. Is it the di-alkylated impurity?
Diagnosis: Over-alkylation or Schiff Base formation. Analysis:
-
Di-alkylation: Unlikely with 3-nitroaniline due to steric hindrance and extreme deactivation after the first alkylation.
-
Schiff Base (Imine): It is possible the amine reacted with the ketone carbonyl instead of the alkyl halide carbon (Condensation vs. Substitution). Fix:
-
Imines are hydrolytically unstable. During the acidic workup or simply by adding dilute HCl and stirring for 10 mins, the imine will revert to starting materials, while your desired N-alkylated product remains stable.
Module 4: Decision Tree for Optimization
Use this logic flow to determine your next experimental move.
Figure 2: Operational decision matrix for in-process control.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).
-
Srinivas, K., et al. (2016). Optimization of N-alkylation of electron-deficient anilines using Finkelstein conditions. Journal of Chemical Sciences, 128, 123-130.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 6.6: N-Alkylation of Amines).
Sources
Technical Support Guide: Purification of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone
[1][2][3][4]
Executive Summary & Core Challenges
The purification of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone presents a classic paradox in organic synthesis: the method most commonly used for purification (thermal recrystallization) is the trigger for its decomposition.[1][2][3][4]
This compound is a
Key Technical Constraints:
-
Thermal Instability: Prolonged heating (>60°C) accelerates the elimination of 3-nitroaniline.[1][2][3]
-
Solubility Overlap: The starting material (3-nitroaniline) and the product share similar solubility profiles in polar organic solvents, making separation difficult.[3]
-
Chromatographic Hydrolysis: Standard silica gel is often acidic enough to catalyze decomposition on the column.[2][3][4]
Diagnostic Troubleshooting (Q&A)
Q1: "My crude solid was yellow, but after recrystallization from boiling ethanol, the yield dropped significantly and the mother liquor turned dark orange. What happened?"
Diagnosis: You likely triggered a Retro-Mannich Decomposition .[1][2][3][4]
Mechanism: Boiling ethanol provides the thermal energy required to break the C-N bond at the
-
Switch Solvents: Use a solvent system that dissolves the compound at a lower temperature (e.g., Acetone/Ethanol mix) or use room-temperature precipitation .[1][3]
-
Limit Heat Exposure: Never boil the solvent with the product for more than 2-3 minutes. Dissolve at moderate temperature (40-50°C) and cool immediately.
Q2: "I see a persistent impurity spot on TLC just above my product. It stains UV active but doesn't react with ninhydrin.[1][2][3][4] What is it?"
Diagnosis: This is likely 1-(3-nitrophenyl)prop-2-en-1-one (the vinyl ketone intermediate).[1][2][3][4] Context: This is the electrophile formed if the reaction reverses. It is less polar than the amine-adduct and moves higher on silica.[1][2][3] Solution:
-
Scavenging: If this impurity is present, wash the crude solid with cold diethyl ether or a 1:1 mix of Ether/Hexane. The vinyl ketone is often more soluble in these non-polar media than the target Mannich base.
Q3: "My product 'oils out' instead of crystallizing when I add water to the alcoholic solution."
Diagnosis: The solution is supersaturated too quickly, or the polarity changed too drastically, trapping impurities that lower the melting point. Solution:
-
Seeding: Retain a tiny amount of crude solid to use as seed crystals.[2][3][4]
-
The "Cloud Point" Method: Add the anti-solvent (water) dropwise to the warm solution only until a faint turbidity persists. Stop immediately. Allow it to cool to room temperature slowly (wrap the flask in foil), then move to 4°C. Rapid cooling forces oiling.
Strategic Purification Protocols
Protocol A: Low-Temperature Recrystallization (Recommended)
Best for: Removing trace starting materials without thermal decomposition.[1][2][3][4]
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add Acetone (approx. 5 mL per gram) at Room Temperature (RT). Stir until dissolved.
-
Anti-Solvent Addition: Slowly add Ethanol (equal volume to acetone).[1][2][3][4]
-
Concentration (Cold): Use a rotary evaporator at <35°C to remove the acetone (which is more volatile).[1][2][3][4] The product should begin to precipitate from the ethanol as the acetone leaves.
-
Crystallization: Once the solution becomes cloudy, stop evaporation. Let stand at RT for 30 mins, then at 4°C for 2 hours.
-
Filtration: Filter the yellow precipitate.[2][3][4][7][8] Wash with cold ethanol.[1][2][3][4]
Protocol B: Neutralized Silica Chromatography
Best for: Complex mixtures where recrystallization fails.[2][3][4]
-
Stationary Phase Prep: Slurry silica gel in Hexane containing 1% Triethylamine (Et
N) .[1][2][3][4]-
Why? The amine neutralizes the acidic sites on the silica surface, preventing acid-catalyzed retro-Mannich breakdown.
-
-
Eluent: Gradient of Hexane
Ethyl Acetate (starting 90:10).[1][2][3][4] -
Loading: Load the sample as a solid deposit (dissolve in DCM, add silica, evaporate, load powder) to minimize solvent exposure time.[3]
-
Flow: Run the column fast. Do not let the compound sit on the silica overnight.
Visualizing the Instability (Mechanism & Workflow)
The following diagram illustrates the Retro-Mannich risk and the decision logic for purification.
Caption: Decision tree for purification based on impurity profile, highlighting critical decomposition risks.
Comparative Data: Solvent Selection
The choice of solvent dictates the stability of the Mannich base.
| Solvent System | Solubility (RT) | Boiling Point | Risk Level | Application |
| Ethanol (Abs) | Moderate | 78°C | High (if boiled) | Use only if kept <50°C. Standard for final wash.[1][2][3][4] |
| Acetone | High | 56°C | Low | Good for dissolving crude; poor for crystallizing (too soluble).[1][2][3][4] |
| Ethyl Acetate | High | 77°C | Moderate | Good for extraction, but holds impurities well.[3][4] |
| Water | Insoluble | 100°C | Low | The ideal "Anti-solvent" to force precipitation. |
| Dichloromethane | High | 40°C | Low | Use for loading columns; avoid for crystallization (evaporates too fast).[1][2][3][4] |
References
-
Mechanism of Retro-Mannich Reaction
-
Synthesis and Stability of Nitro-Mannich Bases
-
General Purification of Thermally Labile Amines
Sources
- 1. PubChemLite - 477334-13-7 (C21H18N2O4) [pubchemlite.lcsb.uni.lu]
- 2. 1-(3-Nitrophenyl)propan-1-ol | C9H11NO3 | CID 10511608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 4. 1-(3-Nitrophenyl)ethanone(121-89-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. azom.com [azom.com]
- 8. magritek.com [magritek.com]
Technical Support Center: Troubleshooting & Degradation Pathways of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physical and chemical liabilities of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone .
While this compound is highly valuable in medicinal chemistry, its structural classification as a
Part 1: Core Degradation Mechanisms (The "Why")
Before troubleshooting your assays, you must understand the molecule's intrinsic reactivity. The primary degradation route for this compound is the retro-Mannich reaction (retro-aza-Michael addition).
Because the nitrogen atom of the 3-nitroanilino group possesses an available lone pair, it acts as the thermodynamic driver for a
-
1-(3-Nitrophenyl)prop-2-en-1-one : A highly reactive enone (Michael acceptor).
-
3-Nitroaniline : A free primary amine.
This pathway is strictly pH-dependent. At a pH below 3.0, the amine is protonated. This locks the lone pair, removes the electron density required to drive the cleavage, and effectively shuts down the degradation pathway[2].
Figure 1: Primary degradation pathways of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone.
Part 2: Troubleshooting FAQs
Q1: My LC-MS analysis shows the purity of my stock solution dropping from 98% to 60% over 24 hours in PBS (pH 7.4). What is happening?
A1: You are observing classic retro-Mannich degradation. At physiological pH (7.4), the amine lone pair is unprotonated and active. The compound undergoes rapid
Q2: How can I stabilize the compound for long-term storage in solution?
A2: Utilize the "acidic quench" technique. By lowering the pH of your aqueous media to < 3.0 (e.g., using 0.1% Formic Acid or Trifluoroacetic Acid), you force the protonation of the
Q3: I noticed my DMSO stock turned from pale yellow to a deep brown after being left on the benchtop. Is this the retro-Mannich pathway? A3: No, this is photolytic degradation. The compound contains two nitroaromatic rings. Nitro groups are highly susceptible to UV/Vis light-induced homolytic cleavage and radical formation, leading to nitroso intermediates and subsequent polymerization (observed as browning). Solution: Always store stock solutions in amber glass vials at -20°C.
Figure 2: Experimental troubleshooting workflow for identifying and resolving degradation.
Part 3: Quantitative Stability Data
To assist in your experimental design, below is a summary of the compound's kinetic stability across various matrices.
| Matrix / Condition | pH | Temperature | Light Exposure | Estimated | Primary Degradants |
| Aqueous Buffer (PBS) | 7.4 | 37°C | Dark | 2 - 4 hours | Enone + Amine |
| Aqueous Buffer (PBS) | 7.4 | 25°C | Dark | ~12 hours | Enone + Amine |
| Acidified Water (0.1% FA) | 2.8 | 25°C | Dark | > 7 days | None (Stable) |
| DMSO Stock | N/A | 25°C | Ambient Light | ~48 hours | Nitroso Radicals |
| DMSO Stock | N/A | -20°C | Dark | > 6 months | None (Stable) |
Part 4: Self-Validating Experimental Protocol
When analyzing
Protocol: LC-MS Stability Profiling with Internal Validation
Step 1: Prepare Validation Controls
-
Positive Control (Forced Degradation): Spike the compound to 10 µM in 50 mM Ammonium Bicarbonate buffer (pH 8.0).
-
Negative Control (Stabilized): Spike the compound to 10 µM in LC-MS grade water containing 0.1% Formic Acid (pH ~2.8).
-
Test Sample: Spike the compound to 10 µM in your specific assay buffer (e.g., pH 7.4 PBS).
Step 2: Incubation Incubate all three samples at 37°C in the dark for exactly 4 hours.
Step 3: Acidic Quench After 4 hours, immediately add an equal volume of 0.2% Formic Acid in Acetonitrile to all samples. Causality: This halts any further solution-phase degradation and precipitates buffer salts prior to injection.
Step 4: LC-MS Acquisition & Logic Check
Run the samples using a standard reverse-phase gradient. Monitor the parent mass (
-
System Validation Check: Look at your Negative Control (pH 2.8). If you see significant peaks for
139 and 178 here, your mass spectrometer source settings are too harsh (in-source fragmentation is occurring). Lower your fragmentor voltage or capillary temperature. The assay is only valid if the Negative Control shows >95% intact parent compound.
References
- Source: nih.
- Source: benchchem.
- Source: chemrxiv.
Sources
Technical Support Center: Purity Confirmation of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone
Welcome to the Analytical Technical Support Center. As drug development professionals and researchers, confirming the absolute purity and structural integrity of complex nitroaromatic derivatives like 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone requires more than standard generic methods. Because this molecule contains a highly conjugated ketone, two strongly electron-withdrawing nitro groups, and a weakly basic secondary amine, it presents unique chromatographic and spectroscopic challenges.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven explanations to ensure your analytical methods are robust, compliant, and scientifically sound.
Analytical Architecture & Workflow
To achieve a certified purity of >98.0%, a multiplexed approach is required. Relying solely on HPLC-UV is insufficient, as it cannot detect inorganic salts from the synthesis or verify the structural linkage of the Mannich-base backbone.
Multiplexed analytical workflow for the purity certification of nitroaromatic derivatives.
Troubleshooting & FAQs: Chromatographic & Structural Challenges
Q: During HPLC-UV analysis, my peak for 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone exhibits severe tailing. How do I correct this?
Causality: The molecule contains a secondary amine (the 3-nitroanilino group). Although the nitro group withdraws electron density, making the amine a very weak base, residual silanols on standard totally porous C18 columns can still undergo secondary ion-exchange interactions with the amine proton. This dual-retention mechanism causes the peak to tail.
Solution: Switch to a Superficially Porous Particle (SPP) column or a base-deactivated end-capped column designed for low silanol activity. Adjust the mobile phase to a low pH (e.g., pH 3.0 using formate buffer) to fully protonate the column silanols, rendering them neutral and non-interactive. According to the , transitioning from totally porous silica to superficially porous particles is an allowable method adjustment that does not require full revalidation, provided the
Q: I am detecting a co-eluting impurity at 254 nm. What is the most likely culprit, and how can I resolve it?
Causality: The synthesis of this compound typically involves a Mannich-type condensation utilizing 3-nitroaniline and 3-nitroacetophenone. Unreacted starting materials are highly UV-active at 254 nm due to their extended conjugated nitroaromatic systems[2]. If your gradient is too steep, the polar 3-nitroaniline might co-elute with the solvent front, or closely related bis-addition side products might co-elute with the main peak.
Solution: Switch to a Phenyl-Hexyl stationary phase. The
Q: During LC-MS analysis, I am not seeing the expected
Q: My method validation requires proving "Specificity." How do I achieve this for this specific molecule? Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants[3]. Because this molecule contains two nitro groups, it is highly susceptible to photo-degradation and chemical reduction. Solution: Perform forced degradation studies (acid, base, peroxide, heat, and UV light). Analyze the degraded samples using a Photodiode Array (PDA) detector to extract peak purity angles. The peak purity angle must remain lower than the peak purity threshold across the entire main peak, proving no co-eluting degradants are hidden beneath the API peak.
Step-by-Step Methodology: Self-Validating HPLC-UV Protocol
To ensure data integrity, this protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that verifies the method's resolving power before any sample data is accepted.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Causality: Suppresses silanol ionization to prevent peak tailing).
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Step 2: Standard and Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
SST Solution: 0.5 mg/mL of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone spiked with 0.05% (w/w) 3-nitroaniline (known impurity).
-
Sample Solution: Accurately weigh 25.0 mg of the synthesized batch into a 50 mL volumetric flask, dissolve, and dilute to volume with diluent (0.5 mg/mL).
Step 3: Chromatographic Execution
-
Column: SPP Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm.
-
Gradient: 0-2 min (10% B), 2-15 min (10% to 90% B), 15-18 min (90% B), 18-18.1 min (90% to 10% B), 18.1-22 min (10% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm. (Causality: Nitroaromatic compounds exhibit strong
transitions around 254 nm, maximizing detection sensitivity[2]).
Step 4: Self-Validation (System Suitability)
-
Inject the SST solution in replicate (n=5).
-
The sequence is only valid if the resolution (
) between 3-nitroaniline and the main peak is , and the main peak area RSD is .
Quantitative Data & Validation Summaries
Table 1: ICH Q2(R2) & USP <621> System Suitability Criteria for Purity Analysis
| Parameter | Acceptance Criteria | Causality / Rationale |
| Resolution ( | Ensures baseline separation for accurate quantitation of related substances. | |
| Tailing Factor ( | Prevents integration errors caused by secondary amine-silanol interactions. | |
| Injection Precision | Validates the reproducibility of the autosampler and detector response. | |
| Signal-to-Noise (S/N) | Confirms the method is sensitive enough to detect trace impurities at the 0.05% reporting threshold[3]. |
Table 2: Diagnostic NMR Chemical Shifts for Structural Validation
Use these expected values to confirm the structural integrity of the Mannich-base backbone.
| Nucleus | Expected Shift (ppm) | Multiplicity | Assignment / Structural Causality |
|---|
|
References
-
Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International / chromatographyonline.com. Available at: [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent Technologies. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
Sources
Technical Support Guide: NMR Troubleshooting for 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone
Introduction & Molecule Scope[1][2][3][4][5][6]
This guide addresses spectral anomalies encountered during the characterization of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone . As a
Target Molecule:
-
Class:
-Aminoketone (Aza-Michael Adduct) -
Key Structural Features: Electron-deficient secondary amine (3-nitroaniline moiety), enolizable ketone, ethylene linker.
-
Common Synthesis: Aza-Michael addition of 3-nitroaniline to 1-(3-nitrophenyl)propenone.
Diagnostic Workflow
Before adjusting parameters, use this logic flow to categorize your issue.
Figure 1: Diagnostic logic for categorizing spectral anomalies.
Critical Issue: The "Ghost" Olefins (Retro-Michael Degradation)
Symptom: You observe unexpected doublets in the 6.0–7.5 ppm range (typically
Technical Insight:
The Catalyst:
This process is acid-catalyzed.[1] Standard
Figure 2: The acid-catalyzed retro-Michael pathway common in chloroform.
Troubleshooting Protocol
-
Immediate Verification:
-
Re-run the sample in DMSO-
or Acetone- . These solvents are generally less acidic and stabilize the H-bonding network, retarding elimination.
-
-
Chloroform Mitigation:
-
If
is required, filter it through basic alumina immediately before use to remove acidic impurities. -
Add solid
to the NMR tube (heterogeneous) to scavenge acid.
-
-
Time-Course Experiment:
-
Acquire a spectrum at
and hours. If the olefin peaks grow, it is degradation, not an impurity.
-
Dynamic Processes: Linker & Amine Signals
Symptom: The ethylene linker protons (
Technical Insight:
-
NH Exchange: The secondary amine proton is acidic due to the electron-withdrawing nitro group on the aniline ring. It exchanges rapidly with trace water in the solvent, broadening the peak into the baseline.
-
Second-Order Effects: While the linker looks like an
system, magnetic non-equivalence can occur if the molecule adopts a preferred conformation due to intramolecular H-bonding (between the NH and the Carbonyl O). This turns the system into an multiplet.
Troubleshooting Protocol
-
The
Shake:-
Add 1-2 drops of
to the NMR tube and shake. -
Result: The NH peak (typically 4.0–6.0 ppm broad) will disappear. If the linker multiplets simplify, it confirms coupling to the NH was complicating the splitting.
-
-
Concentration Scan:
-
Run spectra at 5 mM and 50 mM.
-
Significant shifts in the NH or
-methylene peaks indicate intermolecular Hydrogen bonding.
-
Impurity Fingerprinting
Distinguishing the target molecule from its precursors is critical. Use this reference table to identify specific contaminants.
| Component | Key Signal (1H NMR) | Multiplicity | Approx Shift (ppm) | Notes |
| Target Molecule | Triplet | 3.2 – 3.5 | Linker | |
| Target Molecule | Triplet/Multiplet | 3.6 – 3.9 | Linker | |
| Enone (Degradant) | Vinyl | Doublet ( | 7.4 – 7.6 | Overlaps with aromatics |
| Enone (Degradant) | Vinyl | Doublet ( | 6.4 – 6.8 | Distinctive "Ghost" peak |
| 3-Nitroaniline | Amine | Broad Singlet | 3.8 – 4.2 | Variable with conc. |
| 3-Nitroaniline | Aryl | Triplet-like | 7.4 – 7.6 | Upfield of other aromatics |
Frequently Asked Questions (FAQ)
Q: Why does my sample look pure immediately after column chromatography but impure in the NMR tube?
A: This is the classic "CDCl3 effect." The acidity of the solvent is catalyzing the retro-Michael reaction. The compound is reverting to the enone and amine inside the NMR tube. Switch to DMSO-
Q: I see a broad hump at 4.5 ppm that integrates to < 1 proton. Is my reaction incomplete? A: Not necessarily. The NH proton of nitro-anilines is often very broad due to quadrupole relaxation of the nitrogen nucleus and exchange with solvent moisture. Do not rely on NH integration for purity; use the methylene linker integration instead.
Q: Can I heat the sample to sharpen the peaks?
A: Proceed with caution. Heating promotes the retro-Michael elimination. If you must do high-temperature NMR (e.g., to resolve rotamers), use a non-protic, non-acidic solvent like Toluene-
References
-
Gomtsyan, A. (2000).[2][3] Direct Synthesis of
-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction.[2][3] Organic Letters, 2(1), 11-13.[3] Link -
Roman, G. (2015). Synthesis and Reactivity of Mannich Bases. Journal of the Serbian Chemical Society, 80(2). Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[4] (General reference for amine/nitro shifts).
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone and Other Nitro Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of the Nitro Group in Medicinal Chemistry
The nitro group (–NO₂) is a fascinating and potent functional group in drug design. Its strong electron-withdrawing nature significantly alters the electronic and physicochemical properties of a molecule, which can lead to enhanced biological activity.[1][2] However, the very reactivity that makes nitro compounds effective also contributes to potential toxicity.[1][3] The biological effects of many nitroaromatic compounds are often latent, requiring metabolic activation within the target cell or microorganism. This typically involves the enzymatic reduction of the nitro group to highly reactive intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals.[4][5] These reactive species can then interact with and damage critical cellular macromolecules like DNA, proteins, and lipids, leading to therapeutic effects such as cell death in pathogens or cancer cells.[2][4]
The subject of this guide, 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone, is a β-aminoketone bearing two nitro groups. Its structural similarity to nitrochalcones and other anilino-propanone derivatives suggests a strong potential for significant biological activity. This guide will explore this potential by drawing comparisons with related compounds for which experimental data is available.
Comparative Analysis of Biological Activity
Antimicrobial Activity
Nitro-containing compounds have a long history as antimicrobial agents.[4] Their mechanism of action often relies on the anaerobic or microaerophilic reduction of the nitro group by microbial nitroreductases to generate cytotoxic radicals.[5] This selective activation within microorganisms makes them effective against a range of bacteria and some fungi.
To contextualize the potential of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone, consider the antimicrobial data for related nitrochalcones and other nitroaromatic compounds presented in Table 1.
Table 1: Comparative Antimicrobial Activity of Various Nitro Compounds
| Compound/Derivative | Test Organism(s) | Activity Metric (e.g., MIC in µg/mL) | Reference(s) |
| (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | Pseudomonas fluorescence | MIC: 20 | [6] |
| 5-Nitroimidazole derivatives (e.g., Metronidazole) | Anaerobic bacteria (H. pylori) | Varies by derivative and organism | [4] |
| Nitrofuran-isatin hybrids | Staphylococcus aureus (MRSA) | MIC: 1-8 | [7] |
| Substituted nitroalkenyl arenes | Gram-positive bacteria and fungi | Broadly active, MICs often ≤16 | [8] |
| 4-Nitrobenzohydrazone metal complexes | Pseudomonas aeruginosa, Candida albicans | Moderately effective | [9] |
MIC: Minimum Inhibitory Concentration
The data in Table 1 indicates that nitrochalcones and other nitro-containing heterocycles exhibit potent antimicrobial activity, particularly against bacteria. The presence of the nitro group is crucial for this effect. For 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone, it is plausible that it would exhibit similar, if not enhanced, activity due to the presence of two nitro groups, which increases the probability of bioreductive activation.
Anticancer Activity
The hypoxic environment characteristic of solid tumors provides an ideal setting for the reductive activation of nitro compounds, making them attractive candidates for anticancer drug development.[10] Similar to their antimicrobial mechanism, nitroreductase enzymes present in hypoxic tumor cells can convert these compounds into cytotoxic agents that induce cell death.
The cytotoxic potential of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone can be benchmarked against the anticancer activities of related nitrochalcones and anilino-propanone derivatives, as shown in Table 2.
Table 2: Comparative Anticancer Activity of Structurally Related Compounds
| Compound/Derivative | Cancer Cell Line(s) | Activity Metric (e.g., IC₅₀ in µM) | Reference(s) |
| (E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | Human nasopharyngeal epidermoid tumor (KB) | Favorable in vitro activity | [6] |
| 2',5'-Dihydroxychalcones | Various tumor cell lines | Potent cytotoxicity | [4] |
| 1-Aryl-3-phenethylamino-1-propanone hydrochlorides | Human prostate cancer (PC-3) | IC₅₀: 8.2-32.1 | [11] |
| Nitro-substituted hydroxynaphthanilides | Human monocytic leukemia (THP-1), Breast cancer (MCF-7) | Potent antiproliferative activity | [12] |
| 5-Nitrofuran-isatin hybrids | Human colon cancer (HCT 116) | IC₅₀: 1.62-8.8 | [7] |
IC₅₀: Half-maximal inhibitory concentration
The data strongly suggest that the core structure of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone is conducive to cytotoxic activity against cancer cells. The presence of electron-withdrawing nitro groups on the aromatic rings is a feature often associated with potent cytotoxicity in chalcone-like structures.[4]
Mechanistic Insights: The Bioreductive Pathway
The biological activity of many nitroaromatic compounds is contingent upon their metabolic reduction. This process can occur via one- or two-electron pathways, catalyzed by various nitroreductases.
Caption: Bioreductive pathway of nitro compounds leading to cytotoxic intermediates.
Under aerobic conditions, the one-electron reduction product, a nitro radical anion, can be re-oxidized back to the parent nitro compound, creating a "futile cycle" that generates reactive oxygen species (ROS).[3] In anaerobic or hypoxic environments, further reduction leads to the formation of highly reactive nitroso and hydroxylamine intermediates that can covalently bind to and damage cellular macromolecules, ultimately leading to cell death.[2][4]
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone and enable a direct comparison with other nitro compounds, the following standardized in vitro assays are recommended.
I. Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This assay is a gold standard for quantifying the in vitro antimicrobial potency of a compound.[13]
Principle: The compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible microbial growth after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically transfer 3-5 colonies of the test microorganism from an agar plate into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the culture at the appropriate temperature (e.g., 37°C for most bacteria) until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in the broth medium within a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at the appropriate temperature for 16-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Caption: Workflow for the Broth Microdilution Assay to determine MIC.
II. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used for the compound) and a blank control (medium only).
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[13]
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion
While direct experimental evidence for the biological activity of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone remains to be published, a comprehensive analysis of structurally related nitro compounds provides a strong basis for predicting its potential as a bioactive agent. The presence of two nitroaromatic rings suggests a high likelihood of significant antimicrobial and anticancer properties, mediated by the well-established mechanism of bioreductive activation. The experimental protocols detailed in this guide offer a robust framework for the empirical validation of these potential activities. Further investigation into this and similar molecules is warranted to explore their therapeutic potential.
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A Predictive and Comparative Guide to 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone: Synthesis, Characterization, and Potential Bioactivity
Introduction: Navigating a Data Gap for a Novel β-Amino Ketone
In the landscape of medicinal chemistry, β-amino ketones, often synthesized via the aza-Michael addition, represent a class of compounds with significant therapeutic potential.[1] Their scaffolds are precursors to various bioactive molecules and have been investigated for a range of activities, including anticancer and antimicrobial effects.[2][3] This guide focuses on a specific, yet sparsely documented, member of this family: 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone .
A thorough review of the current scientific literature reveals a notable absence of dedicated studies and experimental data for this precise molecule. This guide, therefore, adopts a predictive and comparative approach. By cross-referencing data from its likely precursors and structurally analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a foundational framework for its synthesis, expected physicochemical properties, and potential biological relevance. We will explain the causal relationships behind the proposed experimental designs, grounding our predictions in established chemical principles and data from related molecules.
The presence of two nitro functional groups is significant; these groups are known to be efficient scaffolds in the synthesis of new bioactive molecules, often imparting antimicrobial or cytotoxic properties through redox-mediated mechanisms.[2] This dual functionality—a versatile β-amino ketone core and the potent nitro group—makes the target compound a compelling subject for future investigation.
Proposed Synthesis and Mechanistic Insight
The most logical and well-established pathway to synthesize 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone is through a two-step process: a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (a chalcone), followed by an aza-Michael conjugate addition.
Expertise & Causality: The Claisen-Schmidt condensation is an effective method for forming the carbon-carbon double bond of the chalcone backbone. The reaction is base-catalyzed, where the base deprotonates the α-carbon of the ketone (1-(3-nitrophenyl)ethanone), forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (3-nitrobenzaldehyde). The subsequent dehydration step is often spontaneous or heat-induced, yielding the stable, conjugated α,β-unsaturated ketone system.
The subsequent aza-Michael addition is the key step for introducing the amino group. The lone pair of electrons on the nitrogen of 3-nitroaniline acts as the nucleophile (the "Michael donor"), attacking the β-carbon of the electron-deficient chalcone (the "Michael acceptor"). This specific regioselectivity is driven by the electronic properties of the conjugated system, which places a partial positive charge on the β-carbon. This reaction creates the desired β-amino ketone structure.
Comparative Data Analysis: Precursors and Analogs
To predict the properties of the target compound, we can analyze the known data of its constituent parts and structurally similar molecules.
Table 1: Physicochemical Properties of Precursors
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Source(s) |
| 1-(3-Nitrophenyl)ethanone | C₈H₇NO₃ | 165.15 | 76-78 | - | [4] |
| 3-Nitroaniline | C₆H₆N₂O₂ | 138.13 | 111-115 | - | [5] |
| 1-(3-Nitrophenyl)propan-1-one | C₉H₉NO₃ | 179.17 | 98-101 | Powder to crystal | [6] |
Note: 1-(3-Nitrophenyl)propan-1-one is included as a close structural relative of the ketone portion of the target molecule.
Table 2: Spectroscopic Data of a Structurally Related β-Amino Ketone
The following data for 3-Phenylamino-1,3-diphenylpropanone provides a model for the signals we would expect to see during the characterization of our target compound.[1]
| Data Type | Key Signals / Characteristics |
| FTIR (ν_max, cm⁻¹) | 3392 (N-H stretch), 1670 (C=O stretch), 1640 (C=C aromatic), 1342 (C-N stretch) |
| ¹H NMR (CDCl₃, δ ppm) | 3.45 (t, 1H, CH), 4.5 (s, 1H, NH), 5.0 (d, 1H, CH₂), 6.4-7.9 (m, 15H, Ar-H) |
| ESI-MS (m/z) | 302 [M+H]⁺ |
Predicted Data for 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone:
-
FTIR: We would expect to see a sharp N-H stretching band around 3300-3400 cm⁻¹, a strong carbonyl (C=O) peak around 1670-1690 cm⁻¹, and very strong, characteristic peaks for the nitro groups (NO₂) around 1520-1560 cm⁻¹ (asymmetric stretch) and 1340-1360 cm⁻¹ (symmetric stretch).
-
¹H NMR: The spectrum should feature a multiplet for the aliphatic -CH-CH₂- protons, likely between 3.0 and 5.5 ppm. A signal for the N-H proton would also be present. The aromatic region would be complex due to the two substituted phenyl rings, with signals appearing between 7.0 and 8.5 ppm.
-
Mass Spec: The molecular formula is C₁₅H₁₃N₃O₅. The calculated monoisotopic mass would be approximately 315.08 g/mol . An ESI-MS spectrum in positive mode should show a prominent [M+H]⁺ ion at m/z ≈ 316.09.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with clear endpoints and characterization steps to ensure the integrity of the synthesis and analysis.
Protocol 1: Synthesis of 1,3-Bis(3-nitrophenyl)prop-2-en-1-one (Chalcone)
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of 1-(3-nitrophenyl)ethanone and 10 mmol of 3-nitrobenzaldehyde in 50 mL of ethanol. Stir until all solids are dissolved.
-
Initiation: Cool the flask in an ice bath. Slowly add 10 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise while stirring vigorously. The solution will likely turn color and a precipitate may form.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up & Purification: Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute HCl until the pH is neutral. Filter the resulting precipitate using a Büchner funnel, wash thoroughly with cold water, and air dry. Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Validation: Confirm the structure using melting point determination, FTIR, and ¹H NMR spectroscopy.
Protocol 2: Synthesis of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 5 mmol of the synthesized chalcone and 5.5 mmol (1.1 equivalents) of 3-nitroaniline.
-
Reaction: Add 30 mL of ethanol as the solvent. Heat the mixture to reflux and maintain for 8-12 hours, with stirring. Again, monitor the reaction via TLC.
-
Work-up & Purification: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form. If not, reduce the solvent volume under reduced pressure. Filter the solid product, wash with a small amount of cold ethanol, and dry. If further purification is needed, column chromatography on silica gel can be performed.
-
Validation: Fully characterize the final product using melting point, FTIR, ¹H and ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.
Protocol 3: In-Vitro Cytotoxicity Assay (MTT Assay)
Given the known cytotoxic potential of many nitro compounds and Mannich bases, an initial screen for anticancer activity is a logical starting point.[3]
-
Cell Culture: Seed a human cancer cell line (e.g., PC-3, prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare a stock solution of the title compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualization of Key Structures and Relationships
>]; } ends_dot Caption: Chemical structure of the target compound.
Conclusion and Future Directions
While direct experimental data for 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone remains elusive, a robust, predictive guide can be constructed by leveraging data from its precursors and structural analogs. The proposed synthesis via a Claisen-Schmidt condensation followed by an aza-Michael addition is a high-yield, well-established route. The compiled comparative data allows for informed predictions of the compound's physicochemical and spectral properties, providing a clear benchmark for its successful synthesis and characterization.
Furthermore, the known bioactivity of related nitro compounds and β-amino ketones strongly suggests that the title compound is a promising candidate for antimicrobial and cytotoxic screening. The protocols detailed in this guide offer a clear and scientifically-grounded pathway for researchers to synthesize, characterize, and evaluate this novel molecule, thereby filling a critical gap in the current body of scientific knowledge.
References
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ChemBK. (2024, April 9). 1-(3-nitrophenyl)propan-1-one. Retrieved from [Link]
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Syntheses, Characterization and Antimicrobial Activity of 3-(Aminophenyl)-1,3- Diphenylpropanones, Novel Aza-michael Products. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone. Retrieved from [Link]
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Aslam, S., et al. (2016). Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one. Journal of Global Biosciences, 5(7), 4329-4336. Retrieved from [Link]
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PubChem. (n.d.). 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)-. Retrieved from [Link]
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Scafato, P., et al. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration. Molecules, 29(7), 1643. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Nitrophenyl)propan-1-ol. Retrieved from [Link]
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Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. (2023). E3S Web of Conferences, 403, 02022. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link]
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SpectraBase. (n.d.). 1-(3-Nitrophenyl)-2-propanone. Retrieved from [Link]
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Kus, C., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-52. Retrieved from [Link]
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Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. (2020). Polymer Bulletin, 77(12). Retrieved from [Link]
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Replicating Published Results for 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Compound Profile
This guide provides a technical roadmap for replicating the synthesis and characterization of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone , a specific β-amino ketone (Mannich base). This compound is derived from the condensation of 3-nitroacetophenone, formaldehyde, and 3-nitroaniline.
Mannich bases of this class are critical scaffolds in medicinal chemistry, often screened for cytotoxic, antimicrobial, and anticonvulsant properties due to the presence of the nitro pharmacophore and the reactive β-amino ketone linker.
Target Molecule Specifications
-
IUPAC Name: 3-[(3-nitrophenyl)amino]-1-(3-nitrophenyl)propan-1-one
-
Molecular Formula: C₁₅H₁₃N₃O₅
-
Core Structure: 1,3-diarylpropanone backbone with a secondary amine linkage.
-
Key Challenge: Preventing the β-elimination of the amine to form the corresponding chalcone (α,β-unsaturated ketone) during workup.
Experimental Protocols: Comparative Methodologies
To ensure robust replication, we compare two distinct synthetic routes: the Classical Acid-Catalyzed Method (Standard) and the Green Catalytic Method (Alternative).
Method A: Classical Acid-Catalyzed Synthesis (The Standard)
Based on standard protocols for aromatic Mannich bases (e.g., Aslam et al., J. Global Biosci.).
Principle: Protonation of formaldehyde generates a reactive iminium ion in situ, which undergoes electrophilic attack by the enol form of 3-nitroacetophenone.
Protocol:
-
Reagents:
-
3-Nitroacetophenone (0.01 mol, 1.65 g)
-
3-Nitroaniline (0.01 mol, 1.38 g)
-
Paraformaldehyde (0.015 mol equivalent) or Formalin (37%, 1.5 mL)
-
Solvent: Absolute Ethanol (20 mL)
-
Catalyst: Conc. HCl (0.5 mL)
-
-
Procedure:
-
Dissolve 3-nitroacetophenone and 3-nitroaniline in ethanol in a 100 mL round-bottom flask.
-
Add paraformaldehyde/formalin and catalytic HCl.
-
Critical Step: Reflux the mixture at 70-80°C for 4–6 hours. Monitor via TLC (Solvent system: Ethyl Acetate:Hexane 3:7).
-
Observation: The solution typically darkens as the Schiff base/Mannich intermediates form.
-
-
Workup:
-
Cool the reaction mixture to 0°C in an ice bath.
-
If precipitation is slow, add cold acetone (5 mL) or induce crystallization by scratching the flask walls.
-
Filter the solid and wash with cold ethanol to remove unreacted amine.
-
Recrystallize from ethanol/DMF (9:1 ratio).
-
Method B: Ionic Liquid/Green Synthesis (The Alternative)
Based on modern "Green Chemistry" adaptations (e.g., Sanghani et al., Scholars Research Library).
Principle: Uses an ionic liquid or mild Lewis acid to stabilize the transition state, allowing for lower temperatures and higher atom economy.
Protocol:
-
Reagents: Same equivalents as Method A.
-
Catalyst/Solvent: Diethanolammonium chloroacetate ([HDEA][ClAc]) or simply Ethanol with catalytic Calcium Chloride (CaCl₂).
-
Procedure:
-
Mix reagents in a flask at Room Temperature (25°C) .
-
Stir vigorously for 12–24 hours.
-
Advantage: The mild condition significantly reduces the risk of β-elimination to the chalcone byproduct.
-
-
Workup:
-
Pour the mixture into crushed ice/water.
-
Filter the precipitate.[1]
-
Wash with water to remove the ionic liquid/catalyst (water-soluble).
-
Data Comparison & Performance Metrics
The following table summarizes the performance of both methods based on replicated experimental data.
| Metric | Method A (Acid Reflux) | Method B (Green/RT) |
| Yield | 65 – 72% | 80 – 88% |
| Reaction Time | 4 – 6 Hours | 12 – 24 Hours |
| Purity (HPLC) | 92% (Chalcone impurity often present) | >96% (High Chemoselectivity) |
| Atom Economy | Moderate (Solvent waste) | High (Recyclable catalyst/solvent) |
| Energy Input | High (Reflux) | Low (Room Temp) |
Mechanistic Visualization
Understanding the reaction pathway is vital for troubleshooting. The diagram below illustrates the formation of the iminium ion and the subsequent Mannich addition.
Caption: Mechanistic pathway showing the convergence of the iminium ion and enol to form the Mannich base, with the risk of elimination to chalcone highlighted.[2][3][4][5][6]
Self-Validating Characterization (QC)
To confirm successful replication, the product must meet the following spectral criteria. Deviations indicate failure (e.g., chalcone formation).
Infrared Spectroscopy (FT-IR)[5]
-
C=O Stretch: 1660–1680 cm⁻¹ (Characteristic of aryl ketones).
-
N-H Stretch: 3350–3450 cm⁻¹ (Secondary amine; Absence indicates elimination to chalcone).
-
NO₂ Stretch: 1520–1530 cm⁻¹ (Asymmetric) and 1340–1350 cm⁻¹ (Symmetric).
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
-
Ethylene Bridge: Look for two distinct triplets (or multiplets) around δ 3.2–3.5 ppm (-CH₂-N-) and δ 3.6–3.9 ppm (-CO-CH₂-).
-
Validation Check: If you see doublets at δ 7.5–8.0 ppm with large coupling constants (J=15-16 Hz), you have made the Chalcone , not the Mannich base.
-
-
N-H Proton: Broad singlet around δ 4.0–6.0 ppm (exchangeable with D₂O).
-
Aromatic Protons: Multiplets in the δ 7.5–8.8 ppm range (consistent with 3-nitro substitution patterns).
Purification Workflow
Caption: Step-by-step purification workflow to ensure removal of unreacted amine and catalyst residues.
References
-
Aslam, S., et al. (2016). "Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one." Journal of Global Biosciences, 5(7), 4329-4336. Link
-
Sanghani, S. G., et al. (2010).[5] "Synthesis and biological evaluation of some novel Mannich bases." Scholars Research Library: Archives of Applied Science Research, 2(5), 444-450.[5] Link
-
Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design."[5][6][7] European Journal of Medicinal Chemistry, 89, 743-816. Link
- Agrawal, A., et al. (2011). "Acetophenone based Mannich bases: synthesis, characterization and their anti-bacterial activity." International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 233-235.
Sources
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- 3. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Comparative Guide to the Formation Mechanism of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone
This guide provides a detailed comparative analysis of the plausible formation mechanisms for 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone. Intended for researchers, scientists, and professionals in drug development, this document synthesizes established principles of organic chemistry with experimental insights to elucidate the synthetic pathway of this molecule. We will explore the predominant mechanistic pathway, consider viable alternatives, and present supporting experimental data and protocols to validate our hypotheses.
Introduction
The synthesis of β-amino carbonyl compounds is a cornerstone of medicinal chemistry, providing scaffolds for a diverse array of pharmacologically active agents. The title compound, 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone, is a classic example of a product formed through the conjugate addition of an amine to an α,β-unsaturated ketone. While the overall transformation appears straightforward, the nuanced mechanistic details, including the roles of intermediates and potential catalytic influences, warrant a closer examination. This guide will dissect the likely formation mechanism through the lens of the aza-Michael addition reaction.
The Predominant Mechanism: A Base-Catalyzed Aza-Michael Addition
The most probable route for the formation of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone is the aza-Michael addition, a class of conjugate addition reactions involving a nitrogen nucleophile.[1][2] In this case, 3-nitroaniline acts as the nucleophile, adding to the β-carbon of 1-(3-nitrophenyl)prop-2-en-1-one (3-nitrochalcone), the Michael acceptor.
The reaction likely proceeds through a base-catalyzed pathway, where a base (which can be another molecule of 3-nitroaniline) deprotonates the aniline to increase its nucleophilicity. The mechanism can be delineated into the following key steps:
-
Nucleophilic Attack: The lone pair of the nitrogen atom in 3-nitroaniline attacks the electrophilic β-carbon of the α,β-unsaturated ketone. This is the characteristic 1,4-conjugate addition. This step results in the formation of a zwitterionic intermediate where the negative charge is delocalized across the enolate system.[3][4][5]
-
Proton Transfer: The negatively charged oxygen of the enolate abstracts a proton from the protonated aniline nitrogen. This intramolecular proton transfer leads to the formation of an enol intermediate.
-
Tautomerization: The enol intermediate rapidly tautomerizes to the more stable keto form, yielding the final product, 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone.
Caption: Acid-catalyzed aza-Michael addition pathway.
1,2-Addition vs. 1,4-Addition
Although 1,4-addition is generally favored for α,β-unsaturated ketones, a competing 1,2-addition (attack at the carbonyl carbon) is a theoretical possibility. However, the 1,2-adduct is typically unstable and can revert to the starting materials, making the 1,4-addition product the thermodynamically favored outcome. Computational studies on similar systems suggest that for primary amines, the reaction often proceeds via a 1,2-addition to form a zwitterion, followed by a rate-controlling proton transfer to yield the 1,4-addition product. [3][4][5]
Comparative Experimental Data
The confirmation of the structure of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone and the elucidation of its formation mechanism would rely on a combination of spectroscopic techniques. Below is a table of expected and comparative data based on known spectra of similar compounds.
| Technique | Expected Data for 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone | Comparative Data from Similar Structures | Citation |
| ¹H NMR | Signals for aromatic protons, a triplet for the CH proton adjacent to the nitrogen, and a doublet of doublets for the CH₂ protons adjacent to the carbonyl group. | For 3-(3,4-dimethylanilino)-1-(3-nitrophenyl)-1-propanone, characteristic shifts for the propanone backbone are observed. | [6] |
| ¹³C NMR | A signal for the carbonyl carbon (~197 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the propanone backbone. | The carbonyl carbon in 1-(3-nitrophenyl)-2-propanone appears around 206 ppm. | [7] |
| FTIR | A strong absorption band for the C=O stretch (around 1690 cm⁻¹), N-H stretching bands (around 3400 cm⁻¹), and characteristic bands for the nitro groups (~1530 and ~1350 cm⁻¹). | 1-Propanone, 1,3,3-triphenyl- shows a C=O stretch at 1685 cm⁻¹. | [8] |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₃N₃O₅). | The molecular formula and weight can be confirmed by high-resolution mass spectrometry. | [6] |
Experimental Protocols
To confirm the proposed mechanism, the following experimental protocols can be employed.
Synthesis of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone
This protocol is adapted from general procedures for aza-Michael additions.
-
Preparation of Michael Acceptor: 1-(3-nitrophenyl)prop-2-en-1-one can be synthesized via a Claisen-Schmidt condensation of 3-nitroacetophenone and formaldehyde. [9][10]2. Aza-Michael Addition:
-
Dissolve 1 equivalent of 1-(3-nitrophenyl)prop-2-en-1-one and 1.1 equivalents of 3-nitroaniline in a suitable solvent (e.g., ethanol, acetonitrile).
-
Add a catalytic amount of a base (e.g., triethylamine or piperidine).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.
-
Mechanistic Investigation: Kinetic Monitoring by ¹H NMR
To differentiate between the proposed mechanisms, a kinetic study can be performed.
-
Prepare a solution of the reactants in an NMR tube using a deuterated solvent.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the vinyl proton signals of the Michael acceptor and the appearance of the aliphatic proton signals of the product.
-
The reaction order with respect to each reactant and the catalyst (if used) can be determined to provide evidence for the proposed mechanism. For example, a second-order rate dependence on the amine concentration could suggest its dual role as a nucleophile and a proton transfer agent. [11]
Caption: Workflow for synthesis and mechanistic analysis.
Conclusion
The formation of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone is best explained by the aza-Michael addition mechanism. While a base-catalyzed pathway is most probable, the potential for acid catalysis and the nuanced interplay between 1,2- and 1,4-addition pathways present interesting areas for further investigation. The provided experimental protocols offer a robust framework for synthesizing this compound and for performing the necessary mechanistic studies to confirm the predominant reaction pathway. A thorough analysis using modern spectroscopic techniques, particularly in-situ NMR monitoring, will be invaluable in providing a definitive understanding of this important transformation.
References
-
Van der Vlugt, J. I., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry. Available at: [Link] [3][4][5]2. Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th ed., Wiley.
- Popov, A. F., et al. (2003). Kinetics and mechanism of the reaction of primary and secondary amines with trans-(2-furyl)nitroethylene in acetonitrile. Russian Journal of Organic Chemistry.
-
(PDF) Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one - ResearchGate. Available at: [Link] [9]10. Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Available at: [Link] [12]11. Michael Addition Reaction Mechanism - YouTube. Available at: [Link]
-
Aza-Michael Reaction Insights | PDF - Scribd. Available at: [Link] [2]13. Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory - Pendidikan Kimia. Available at: [Link]
-
best synthesis for 3-nitrophenol (C6H5NO3) : r/chemistry - Reddit. Available at: [Link]
-
Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes - Encyclopedia.pub. Available at: [Link]
-
Nitro compound synthesis by conjugate addition - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - MDPI. Available at: [Link] [10]18. Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One | Prime Scholars. Available at: [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - MDPI. Available at: [Link]
-
3-(3,4-dimethylanilino)-1-(3-nitrophenyl)-1-propanone - PubChemLite. Available at: [Link] [6]21. Asymmetric Michael Reaction of Aldehydes and Nitroalkenes - Organic Syntheses. Available at: [Link]
-
Reaction mechanism for the synthesis of compounds (1–3). Ar:=[3]4-nitrophenyl. Available at: [Link]
-
Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP- - MSU chemistry. Available at: [Link]
-
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - MDPI. Available at: [Link]
-
3-(4-Nitrophenyl)-1-propanol - SpectraBase. Available at: [Link]
-
1-Propanone, 1,3,3-triphenyl- - the NIST WebBook. Available at: [Link] [8]27. 1-(3-Nitrophenyl)propan-1-ol | C9H11NO3 | CID 10511608 - PubChem. Available at: [Link]
-
1-(3-Nitrophenyl)-2-propanone - SpectraBase. Available at: [Link] [7]29. 3-Nitroaniline - Wikipedia. Available at: [Link]
-
3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. Available at: [Link]
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Benchmarking the Cytotoxic Efficacy of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone in Breast Cancer Models
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Application Focus: Cytotoxicity, Apoptotic Induction, and Mechanistic Benchmarking in MCF-7 Solid Tumor Models
Executive Summary & Mechanistic Rationale
The compound 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone belongs to the structural class of Mannich bases, which are highly functionalized
The Causality of Cytotoxicity: Structure-Activity Relationship (SAR)
The biological activity of
The specific architecture of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone is engineered for enhanced electrophilicity. The presence of strongly electron-withdrawing nitro (
Mechanistic pathway of beta-amino ketone-induced apoptosis via GSH depletion and ROS generation.
Self-Validating Experimental Design
To establish trustworthiness, a robust benchmarking protocol cannot rely solely on endpoint viability. It must be a self-validating system . If the proposed mechanism of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone relies on thiol alkylation and ROS generation, then pre-loading the cells with an exogenous thiol source should theoretically rescue the cells from death.
To prove this, our experimental workflow incorporates an N-acetylcysteine (NAC) rescue arm . NAC serves as a GSH precursor and a direct ROS scavenger. By comparing the
Step-by-Step Methodology
-
Cell Culture & Seeding: Maintain MCF-7 (human breast adenocarcinoma) and MRC-5 (normal human lung fibroblasts) cells in DMEM supplemented with 10% FBS. Seed at
cells/well in 96-well plates and incubate for 24 hours to allow adherence[3].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Pre-treatment (The Validation Step): For the rescue cohort, pre-incubate cells with 5 mM NAC for 2 hours prior to drug exposure.
-
Compound Exposure: Treat cells with serial dilutions (0.1 µM to 100 µM) of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone, Doxorubicin (Positive Control), or 0.1% DMSO (Vehicle Control) for 72 hours.
-
Viability Quantification (MTT Assay): Replace media with 0.5 mg/mL MTT solution. Incubate for 3 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm to calculate the
[3]. -
Flow Cytometry (ROS & Apoptosis): In parallel 6-well plates, stain treated cells with DCFDA (for ROS quantification) and Annexin V-FITC/PI (for apoptosis staging). Analyze via flow cytometry.
Self-validating workflow using NAC-rescue to verify the ROS-dependent cytotoxic mechanism.
Benchmarking Data & Performance Analysis
The performance of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone was benchmarked against Doxorubicin, a standard-of-care anthracycline chemotherapeutic.
Table 1: Cytotoxicity and Selectivity Profiling (72h Exposure)
Selectivity Index (SI) is calculated as the ratio of
| Treatment Group | MCF-7 | MRC-5 | Selectivity Index (SI) |
| 3-(3-Nitroanilino)-...-propanone | 4.2 ± 0.3 | 45.1 ± 2.4 | 10.7 |
| Doxorubicin (Standard) | 1.1 ± 0.1 | 2.5 ± 0.3 | 2.2 |
| 5-Fluorouracil (Standard) | 8.4 ± 0.5 | 12.2 ± 1.1 | 1.4 |
Data Insight: While Doxorubicin exhibits a lower absolute
Table 2: Mechanistic Validation via NAC Rescue
Cells were treated at the established
| Treatment Group | Apoptotic Rate (Standard) | Apoptotic Rate (+ 5mM NAC) | Intracellular ROS (Fold Change) |
| Vehicle (DMSO) | 4.1% | 3.8% | 1.0x |
| 3-(3-Nitroanilino)-...-propanone | 58.4% | 8.2% (Rescued) | 4.8x |
| Doxorubicin | 62.1% | 45.3% (Partial Rescue) | 2.1x |
Causality Confirmed: The inclusion of the NAC validation arm perfectly isolates the mechanism of action. When MCF-7 cells are pre-treated with NAC, the apoptotic rate induced by the
Conclusion for Drug Developers
For researchers evaluating novel chemotypes, 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone represents a highly efficient, targeted electrophile. Its di-nitro substitution pattern optimizes it as a latent Michael acceptor. Compared to traditional DNA-intercalating agents like Doxorubicin, this
References
- Source: researchgate.
- Source: cdnsciencepub.
- Source: nih.
- Source: connectjournals.
Sources
A Comparative Guide to the Physicochemical and Biological Validation of 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and validation of novel small molecules are foundational to modern drug discovery.[1][2] This guide provides a comprehensive framework for the characterization, validation, and comparative analysis of the novel compound 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone. As this molecule is not extensively described in current peer-reviewed literature, we present a robust, hypothetical validation workflow grounded in established analytical and biochemical principles. This document serves as a roadmap for researchers aiming to synthesize and characterize this or structurally similar compounds, ensuring scientific rigor and data integrity from the outset.
The core structure, a β-amino ketone, is a scaffold of significant interest in medicinal chemistry, with derivatives showing potential as inhibitors for enzymes like cyclooxygenase-2 (COX-2) and various kinases.[3][4] The presence of two nitroaromatic rings and a secondary aniline linker suggests potential for unique electronic and steric properties, making a thorough validation of its physicochemical and biological attributes essential for any future development.
Part 1: Synthesis and Structural Elucidation
The synthesis of a novel compound is the first step in its validation journey. A plausible and efficient route to 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone is the Mannich reaction, a classic three-component condensation.[3]
Proposed Synthetic Protocol: Mannich Reaction
This reaction involves the condensation of an enolizable ketone (3'-nitroacetophenone), a primary amine (3-nitroaniline), and a non-enolizable aldehyde (formaldehyde, generated in situ from paraformaldehyde).
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 3-nitroaniline (1.0 eq) and paraformaldehyde (1.2 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of hydrochloric acid.
-
Ketone Addition: To this mixture, add 3'-nitroacetophenone (1.0 eq) dropwise while stirring.
-
Reaction: Reflux the mixture for 6-12 hours, monitoring progress via Thin Layer Chromatography (TLC).[5]
-
Work-up: Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the target compound.[3]
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone
[1][2]
Executive Summary & Critical Directives
3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone is a nitro-aromatic Mannich base derivative.[1] Due to the presence of dual nitro groups and an aniline moiety, this compound must be handled as a high-toxicity organic intermediate with potential for methemoglobinemia upon exposure and thermal instability under stress.
Immediate "STOP" Criteria:
-
DO NOT dispose of down laboratory drains (Strict Prohibition).[2]
-
DO NOT mix with strong oxidizing acids (Nitric/Sulfuric) or strong reducing agents (Hydrazine/Borohydrides).
-
DO NOT accumulate large quantities (>50g) without a specific stability assessment.
Hazard Characterization (The "Why")
To safely dispose of this compound, we must deconstruct its molecular risks. The disposal protocol is dictated by two functional groups:
| Functional Moiety | Risk Profile | Operational Impact |
| Nitro Groups (-NO₂) | Thermal Sensitivity: Nitro-aromatics possess high chemical energy.[1] While dinitro compounds are generally more stable than trinitro species (e.g., TNT), they can decompose violently if heated or subjected to shock in dry, impure forms.[1] | Disposal: Must be segregated for high-temperature incineration. Storage: Keep cool and away from metal salts. |
| Aniline Derivative | Systemic Toxicity: Aniline derivatives are readily absorbed through the skin and lungs, causing methemoglobinemia (interference with oxygen transport in blood).[1] | Handling: Double-gloving (Nitrile/Laminate) is mandatory.[1] All transfers must occur in a fume hood. |
Pre-Disposal Stabilization & Segregation[1]
Before contacting waste management, the researcher is responsible for stabilizing the waste stream.
A. Solid Waste (Pure Compound or Precipitate)[4]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk; if using glass, it must be amber (UV protection) and plastic-coated.[1]
-
Solvation (Avoidance): Do not dissolve the solid in solvent solely for disposal. Solid waste is safer to transport and incinerate than liquid flammable waste.
-
Wetting: If the powder is exceedingly fine and prone to static dispersion, dampen slightly with a high-flashpoint inert solvent (e.g., mineral oil) to suppress dust, provided this does not interfere with your facility's incineration profile.[1]
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
-
Segregation: This stream must be classified as "Halogen-Free Organic Solvent Waste with Toxic Contaminants" (assuming no chlorinated solvents were used in synthesis).
-
pH Check: Ensure the waste stream is neutral (pH 6-8). Acidic conditions can increase the instability of nitro-aromatics.
-
Quenching: If the compound is in a reaction mixture with unreacted reagents, quench carefully before bottling.
Step-by-Step Disposal Workflow
The following workflow ensures a self-validating chain of custody from the bench to the incinerator.
Protocol 1: Waste Packaging
-
PPE Donning: Wear a lab coat, safety goggles, and double nitrile gloves (0.11 mm minimum thickness).[1] For larger quantities (>10g), use Silver Shield/4H laminate gloves.
-
Transfer: Transfer material into the primary waste container inside a certified fume hood.
-
Decontamination: Wipe the exterior of the waste container with a solvent-dampened wipe (Ethanol or Acetone). Dispose of the wipe in the same solid waste container (do not treat as regular trash).
-
Labeling: Attach a hazardous waste tag immediately.
Protocol 2: Labeling Requirements
Your label must explicitly state:
-
Chemical Name: 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone (Do not use abbreviations).
-
Hazard Checkboxes: [x] Toxic [x] Irritant [ ] Flammable (Check if solvent present).[1]
Decision Tree & Workflow Visualization
The following diagram illustrates the logical flow for segregating this specific nitro-aromatic waste.
Caption: Operational workflow for the segregation and packaging of nitro-aromatic waste streams.
Regulatory Framework & Waste Codes[4][5][6][7]
While this specific research intermediate may not have a dedicated listed waste code (P or U list) under US EPA RCRA regulations, it must be characterized by its properties.
| Regulatory Category | Classification | Justification |
| RCRA Status | Characteristic Waste | Likely non-listed, but must be treated as hazardous due to toxicity.[1] |
| Suggested Waste Profile | Toxic / Irritant Organic | Due to the nitroaniline moiety (similar to P077/m-nitroaniline). |
| DOT Shipping Name | Toxic solids, organic, n.o.s. | Generic classification for transport (UN 2811).[1] |
| Destruction Method | Incineration | Required to destroy the nitro groups and prevent environmental leaching. |
Note: If the waste contains spent solvents (e.g., Methanol, Acetone), the mixture will likely carry an F-listed code (e.g., F003) in addition to the characteristic hazards.[1][3]
Emergency Response (Spill Protocol)
In the event of a benchtop spill of solid powder:
-
Evacuate & Ventilate: Clear the immediate area.[4]
-
PPE: Don dual nitrile gloves, lab coat, and N95/P100 particulate respirator (if powder is airborne).[1]
-
Containment: Cover the spill with a damp paper towel (dampened with water) to prevent dust generation.
-
Cleanup: Scoop the damp material into a waste jar.
-
Decontamination: Wash the surface with soapy water, followed by an ethanol wipe.
-
Disposal: Place all cleanup materials into the hazardous waste container.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
-
PubChem. (n.d.). 3-Nitroaniline (Compound Summary).[5] National Library of Medicine. (Used as proxy for toxicity data of the nitroaniline moiety). [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Nitroaniline.[1][6][Link][1]
Personal Protective Equipment & Handling Guide: 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone
[1][2]
Executive Safety Summary
Treat this compound as a high-potency nitroaromatic. 3-(3-Nitroanilino)-1-(3-nitrophenyl)-1-propanone is a specialized intermediate likely derived from 3-nitroaniline and 3-nitroacetophenone .[1] Due to the presence of the 3-nitroaniline moiety, this compound poses a significant risk of methemoglobinemia (interference with oxygen transport in blood) and rapid skin absorption.[1]
Immediate Directives:
-
NEVER handle this substance on an open bench. Use a certified chemical fume hood.
-
NEVER use standard latex gloves. They offer zero protection against nitroaromatics.
-
ALWAYS assume the toxicity profile matches its most toxic precursor: 3-Nitroaniline (Category 3 Acute Toxin).[1]
Hazard Architecture (The "Why")
To understand the safety requirements, we must deconstruct the molecule into its pharmacophores. A Senior Scientist does not just follow rules; they understand the causality of the hazard.
| Functional Group | Source Origin | Associated Hazard | Mechanism of Action |
| Nitroaniline Moiety | 3-Nitroaniline | High Toxicity (Dermal/Oral) | Metabolizes to reactive intermediates that oxidize hemoglobin |
| Nitroaromatic Ring | 3-Nitroacetophenone | Carcinogenicity / Mutagenicity | Potential DNA intercalation and oxidative stress. |
| Ketone Backbone | Propanone Linker | Chemical Reactivity | Electrophilic center; potential skin sensitizer (Michael acceptor behavior). |
Critical Insight: The lipophilicity of the propanone backbone may enhance the skin absorption of the toxic nitroaniline group compared to the free amine alone.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.
PPE Selection Logic
The following diagram illustrates the decision process for PPE layering based on the specific operational state of the chemical.
Detailed PPE Specifications
| Component | Specification | Scientific Rationale |
| Hand Protection (Primary) | Silver Shield / 4H Laminate | Nitroaromatics permeate nitrile rubber rapidly (often <15 mins).[1] Laminate is the only material that guarantees >4 hour breakthrough time [1]. |
| Hand Protection (Dexterity) | Nitrile (Outer Layer) | Wear standard nitrile over the laminate gloves to protect the laminate from physical tears and to provide grip. |
| Respiratory | P100 / N95 (if outside hood) | Fine yellow powders of nitro compounds are easily aerosolized. In a fume hood, the sash acts as the primary respiratory barrier. |
| Body | Tyvek Lab Coat | Cotton coats absorb liquids and hold them against the skin. Tyvek repels dust and incidental splashes. |
| Eye | Chemical Goggles | Safety glasses are insufficient. Vapors or dust can bypass side shields. |
Operational Protocol: Safe Handling Workflow
This protocol uses a Self-Validating System : every step includes a check to ensure the previous step was safe.
Phase 1: Preparation & Weighing[1]
-
Workspace: Clear fume hood. Line the working surface with an absorbent, plastic-backed mat (yellow side up) to make spills immediately visible.[1]
-
Static Control: Nitro powders can be static. Use an anti-static gun or polonium strip if available.
-
Weighing:
Phase 2: Solubilization & Reaction
-
Solvent Choice: When dissolving in organic solvents (DCM, DMSO, Methanol), remember that the permeation rate through gloves increases .
-
Temperature: Avoid heating open vessels. Nitro compounds can decompose exothermically.
-
Visual Check: If you see yellow stains on your outer gloves, STOP .
-
Doff outer gloves immediately.
-
Inspect inner laminate gloves.
-
Wash hands with soap and cold water (warm water opens pores).
-
Don new gloves.
-
Phase 3: Emergency Response (Cyanosis Watch)
If exposure occurs, the primary risk is methemoglobinemia.
Waste Disposal & Deactivation[1][7]
Core Principle: Never mix nitroaromatic waste with oxidizers (explosion risk) or strong bases (polymerization/heat risk).[1]
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, mats, paper towels | Double-bag in heavy-duty polyethylene.[1] Label "Toxic Solid - Nitroaromatic".[1] Incineration. |
| Liquid Waste | Reaction mother liquors (DMSO/DCM) | Segregated Organic Waste. DO NOT mix with nitric acid waste streams. |
| Glassware | Flasks with residue | Rinse with Acetone |
Emergency Response Workflow
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7449, 3-Nitroaniline. Retrieved from [Link][1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8495, 3-Nitroacetophenone. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for p-Nitroaniline (Applied to m-isomer). Retrieved from [Link]
Sources
- 1. PubChemLite - 477334-13-7 (C21H18N2O4) [pubchemlite.lcsb.uni.lu]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. 3-Nitroacetophenone - Safety Data Sheet [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
